molecular formula C20H21F2NO3S B15573264 Davalomilast CAS No. 2379980-45-5

Davalomilast

Numéro de catalogue: B15573264
Numéro CAS: 2379980-45-5
Poids moléculaire: 393.4 g/mol
Clé InChI: OSYBYWBWSUYNBA-QQOXCAACSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Davalomilast is a useful research compound. Its molecular formula is C20H21F2NO3S and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

2379980-45-5

Formule moléculaire

C20H21F2NO3S

Poids moléculaire

393.4 g/mol

Nom IUPAC

1-[(E)-2-[4-(difluoromethoxy)-3-[(3R)-thiolan-3-yl]oxyphenyl]ethenyl]-2,6-dimethylpyridin-4-one

InChI

InChI=1S/C20H21F2NO3S/c1-13-9-16(24)10-14(2)23(13)7-5-15-3-4-18(26-20(21)22)19(11-15)25-17-6-8-27-12-17/h3-5,7,9-11,17,20H,6,8,12H2,1-2H3/b7-5+/t17-/m1/s1

Clé InChI

OSYBYWBWSUYNBA-QQOXCAACSA-N

Origine du produit

United States

Foundational & Exploratory

Davalomilast: A Technical Guide to its PDE4 Subtype Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davalomilast (formerly known as tanimilast (B606644) or CHF6001) is a highly potent, second-generation phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of respiratory inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its mechanism of action centers on the inhibition of the PDE4 enzyme, a key regulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP) concentrations. This guide provides an in-depth analysis of this compound's selectivity profile across the four PDE4 subtypes (A, B, C, and D), presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Introduction to PDE4 and its Subtypes

Phosphodiesterase 4 is a family of enzymes that specifically hydrolyzes the second messenger cAMP, playing a critical role in modulating inflammatory responses.[4][5] The PDE4 family is encoded by four distinct genes: PDE4A, PDE4B, PDE4C, and PDE4D.[4][5] These subtypes are expressed differently across various tissues and cell types, and they are implicated in distinct physiological and pathological processes. Inhibition of PDE4B and PDE4D is primarily associated with anti-inflammatory effects, as these subtypes are highly expressed in immune cells.[4]

This compound PDE4 Subtype Selectivity

This compound is characterized as a non-isotype selective PDE4 inhibitor, demonstrating equal potency against all four PDE4 subtypes (A, B, C, and D).[1][6][7] This pan-PDE4 inhibitory profile is a key feature of the compound.

Quantitative Inhibitory Activity

The following table summarizes the inhibitory activity of this compound against the PDE4 enzyme.

TargetIC50 (nM)Selectivity Profile
PDE4 (overall enzymatic activity)0.026 ± 0.006Pan-PDE4 inhibitor
PDE4ANot explicitly reported, but stated to be equally potent to other subtypes.-
PDE4BNot explicitly reported, but stated to be equally potent to other subtypes.-
PDE4CNot explicitly reported, but stated to be equally potent to other subtypes.-
PDE4DNot explicitly reported, but stated to be equally potent to other subtypes.-

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by increasing intracellular cAMP levels. By inhibiting PDE4, this compound prevents the degradation of cAMP to AMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes cAMP to This compound This compound This compound->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Gene Anti-inflammatory Gene Transcription CREB->Gene Promotes

This compound's mechanism of action in the cAMP signaling pathway.

Experimental Protocols

The determination of this compound's PDE4 subtype selectivity involves a series of biochemical and cell-based assays.

PDE4 Enzymatic Activity Assay

Objective: To determine the in vitro inhibitory potency of this compound on the enzymatic activity of isolated PDE4 subtypes.

Methodology:

  • Enzyme Source: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are used.

  • Substrate: A fluorescently labeled cAMP derivative, such as FAM-cAMP, serves as the substrate.

  • Assay Principle: The assay is based on the principle of fluorescence polarization (FP). Intact FAM-cAMP rotates rapidly in solution, resulting in low FP. When hydrolyzed by PDE4, the smaller, cleaved product also rotates rapidly. In the presence of a binding agent that selectively binds to the non-hydrolyzed substrate, the rotational speed of the uncleaved FAM-cAMP is reduced, leading to a high FP signal. The inhibitory effect of this compound is measured by the decrease in the hydrolysis of FAM-cAMP, resulting in a higher FP signal.

  • Procedure:

    • Serial dilutions of this compound are prepared.

    • The diluted this compound, a positive control (e.g., roflumilast), and a vehicle control (DMSO) are added to the wells of a microplate.

    • The respective PDE4 enzyme subtype is added to each well.

    • The enzymatic reaction is initiated by the addition of the FAM-cAMP substrate.

    • After incubation, a binding agent is added to stop the reaction and allow for detection.

    • Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the controls, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the functional anti-inflammatory effect of this compound in a cellular context.

Methodology:

  • Cell Source: Human PBMCs are isolated from whole blood.

  • Stimulant: Lipopolysaccharide (LPS) is used to stimulate the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

  • Procedure:

    • PBMCs are seeded in a multi-well plate.

    • The cells are pre-incubated with various concentrations of this compound or a vehicle control.

    • LPS is added to the wells to induce an inflammatory response.

    • After an incubation period, the cell culture supernatant is collected.

  • Measurement: The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of this compound on TNF-α release is calculated, and the IC50 value is determined.

cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay Enzyme Recombinant PDE4 Subtypes Plate_E Microplate Incubation Enzyme->Plate_E Inhibitor_E This compound (Serial Dilutions) Inhibitor_E->Plate_E Substrate FAM-cAMP Substrate->Plate_E FP Fluorescence Polarization Reading Plate_E->FP IC50_E IC50 Determination FP->IC50_E PBMCs Isolate Human PBMCs Plate_C Cell Culture Incubation PBMCs->Plate_C Inhibitor_C This compound (Serial Dilutions) Inhibitor_C->Plate_C LPS LPS Stimulation LPS->Plate_C ELISA TNF-α ELISA Plate_C->ELISA IC50_C IC50 Determination ELISA->IC50_C

Experimental workflow for assessing PDE4 inhibition.

Conclusion

This compound is a highly potent, pan-PDE4 inhibitor, demonstrating equivalent inhibitory activity against all four PDE4 subtypes. Its non-selective profile, combined with its topical route of administration, is designed to maximize anti-inflammatory efficacy within the lungs while minimizing systemic side effects often associated with oral PDE4 inhibitors. The robust in vitro and cellular assays employed to characterize its activity provide a clear understanding of its mechanism of action and support its clinical development for inflammatory respiratory diseases.

References

Davalomilast's Impact on Intracellular cAMP Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davalomilast is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that exerts its therapeutic effects by modulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways. By inhibiting the enzymatic degradation of cAMP, this compound leads to an accumulation of this critical second messenger, thereby activating downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). This guide provides an in-depth technical overview of the core intracellular signaling pathways affected by this compound, supported by available preclinical data. It details the mechanism of action, summarizes quantitative data on its inhibitory potency and effects on inflammatory mediators, and provides illustrative experimental protocols.

Introduction to this compound and PDE4 Inhibition

This compound is an anti-inflammatory compound identified as a selective inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a key enzyme responsible for the hydrolysis of cAMP in a variety of cell types, particularly immune and inflammatory cells.[2][3] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates a wide array of cellular functions, including the reduction of pro-inflammatory responses and the promotion of anti-inflammatory processes.[2][4]

The PDE4 enzyme family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) which are expressed in various tissues and play distinct roles in cellular signaling.[4] The anti-inflammatory effects of PDE4 inhibitors are primarily attributed to the inhibition of PDE4B and PDE4D subtypes, which are highly expressed in immune cells.[4]

Core Signaling Pathway: The cAMP/PKA Axis

The primary mechanism of action of this compound is the elevation of intracellular cAMP levels. This accumulation of cAMP directly influences the activity of several downstream effector proteins, with Protein Kinase A (PKA) being a principal target.

Activation of Protein Kinase A (PKA)

In its inactive state, PKA exists as a tetramer consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[5] These freed catalytic subunits can then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and triggering a cascade of cellular events.

Downstream Effects of PKA Activation

The activation of PKA by this compound-induced cAMP elevation is expected to lead to several key anti-inflammatory outcomes:

  • Phosphorylation of cAMP Response Element Binding Protein (CREB): Activated PKA phosphorylates CREB, a transcription factor that, upon activation, binds to cAMP response elements (CREs) in the promoter regions of various genes.[5] This leads to the increased transcription of anti-inflammatory cytokines, such as Interleukin-10 (IL-10).[4]

  • Inhibition of NF-κB Signaling: The cAMP/PKA pathway can interfere with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade. This can occur through various mechanisms, including the PKA-mediated phosphorylation and inhibition of components of the NF-κB pathway, ultimately leading to a reduction in the expression of pro-inflammatory genes.

  • Suppression of Pro-inflammatory Mediator Release: Increased cAMP levels have been shown to inhibit the release of a wide range of pro-inflammatory mediators from immune cells. This includes the suppression of tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-2, IL-4, IL-5, IL-13, IL-17A, IL-17F, IL-22), and other inflammatory molecules.[4]

Davalomilast_cAMP_PKA_Pathway cluster_cAMP Intracellular Space This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Activation PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Dissociation CREB CREB PKA_active->CREB Phosphorylation NFkB NF-κB Pathway PKA_active->NFkB Inhibition pCREB p-CREB CREB->pCREB Gene_Transcription Gene Transcription (e.g., IL-10) pCREB->Gene_Transcription Upregulation Anti_inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_inflammatory Pro_inflammatory Pro-inflammatory Mediators NFkB->Pro_inflammatory

Caption: this compound-mediated cAMP/PKA signaling pathway.

Alternative Signaling Pathway: EPAC Activation

Besides PKA, cAMP can also directly activate another class of effector proteins known as Exchange Proteins directly activated by cAMP (EPACs). EPACs function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. The activation of the EPAC pathway can also contribute to the anti-inflammatory effects of elevated cAMP.

Davalomilast_EPAC_Pathway cluster_cAMP Intracellular Space This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation EPAC EPAC cAMP->EPAC Activation Rap1 Rap1 EPAC->Rap1 Activation Downstream_Effectors Downstream Effectors Rap1->Downstream_Effectors Cellular_Responses Cellular Responses (e.g., Anti-inflammatory) Downstream_Effectors->Cellular_Responses

Caption: this compound-mediated EPAC signaling pathway.

Quantitative Data

While extensive clinical data for this compound is not yet publicly available, preclinical data from patent literature provides initial insights into its potency.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell/Enzyme System
PDE4 IC50 Data not publicly availableRecombinant human PDE4
TNF-α Release IC50 Data not publicly availableLPS-stimulated human PBMCs

Note: Specific quantitative values for this compound's IC50 against PDE4 and its inhibition of TNF-α release are detailed within the compound's patent documentation (WO2019205843A1), which is not publicly accessible in full text through standard search engines. The table structure is provided as a template for when this data becomes available.

For comparative context, Roflumilast, a structurally related and well-characterized PDE4 inhibitor, has reported IC50 values for PDE4 inhibition typically in the low nanomolar range and demonstrates potent inhibition of TNF-α release from various immune cells.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of PDE4 inhibitors like this compound.

PDE4 Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on PDE4 enzyme activity.

PDE4_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant PDE4 Enzyme - this compound (serial dilutions) - cAMP substrate (with 3H-cAMP) Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Terminate Terminate Reaction Incubate->Terminate Measure Measure 3H-AMP (Scintillation Counting) Terminate->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze End End Analyze->End cAMP_Measurement_Assay Start Start Seed_Cells Seed Cells (e.g., PBMCs or HEK293) Start->Seed_Cells Pre_treat Pre-treat with this compound Seed_Cells->Pre_treat Stimulate Stimulate with Adenylyl Cyclase Activator (e.g., Forskolin) Pre_treat->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_cAMP Measure Intracellular cAMP (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Analyze Quantify cAMP Levels Measure_cAMP->Analyze End End Analyze->End TNFa_Release_Assay Start Start Isolate_PBMCs Isolate Human PBMCs Start->Isolate_PBMCs Pre_treat Pre-treat with this compound Isolate_PBMCs->Pre_treat Stimulate_LPS Stimulate with LPS Pre_treat->Stimulate_LPS Incubate_Cells Incubate Cells Stimulate_LPS->Incubate_Cells Collect_Supernatant Collect Supernatant Incubate_Cells->Collect_Supernatant Measure_TNFa Measure TNF-α by ELISA Collect_Supernatant->Measure_TNFa Analyze Calculate % Inhibition and IC50 Value Measure_TNFa->Analyze End End Analyze->End

References

The Discovery and Synthesis of Davalomilast: A Dual PDE3/PDE4 Inhibitor for Respiratory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Davalomilast, also known as RPL554 and Ensifentrine, is a first-in-class inhaled dual phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its unique mechanism of action, combining both bronchodilator and anti-inflammatory effects in a single molecule, represents a significant advancement in the management of these complex respiratory conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, with a focus on the scientific data and experimental methodologies relevant to researchers and drug development professionals.

Discovery and Development

This compound emerged from a research program focused on developing novel inhaled therapies for respiratory diseases. The initial concept was built upon the established roles of PDE3 and PDE4 in airway smooth muscle tone and inflammation, respectively. The development was spearheaded by Verona Pharma, which acquired the intellectual property for a series of compounds, including the precursor to this compound.

The discovery process involved the synthesis and screening of a library of compounds analogous to trequinsin (B1217036), a known PDE inhibitor.[1] This led to the identification of RPL554 as a potent dual inhibitor with a promising preclinical profile. The synthesis of this compound for clinical trials was carried out by contract research organizations, including Tocris, under the guidance of the Verona Pharma development team.

Synthesis

While the specific, proprietary, multi-step synthesis of this compound is not publicly disclosed, its chemical structure, 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one, suggests a synthetic route involving the construction of the core tricyclic pyrimido-isoquinoline ring system, followed by the introduction of the substituted phenylimino and the N-carbamoyl-2-aminoethyl side chains. The synthesis of related trequinsin analogs often involves the condensation of appropriate precursors to form the heterocyclic core.[1]

A generalized synthetic workflow can be conceptualized as follows:

G cluster_synthesis Generalized Synthetic Pathway Start Starting Materials: - Substituted isoquinoline (B145761) precursor - Substituted pyrimidine (B1678525) precursor Intermediate1 Formation of Pyrimido-isoquinoline Core Start->Intermediate1 Cyclocondensation Intermediate2 Functional Group Interconversion Intermediate1->Intermediate2 Modification of core Intermediate3 Side Chain Introduction Intermediate2->Intermediate3 Coupling reactions Final_Product This compound (RPL554) Intermediate3->Final_Product Final functionalization

A high-level conceptual workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its therapeutic effects through the dual inhibition of two key intracellular enzymes: phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in numerous cellular processes.

  • PDE3 Inhibition: Primarily found in airway smooth muscle cells, inhibition of PDE3 leads to an increase in intracellular cAMP levels. This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation, resulting in bronchodilation.

  • PDE4 Inhibition: Predominantly expressed in inflammatory cells such as neutrophils, eosinophils, macrophages, and T-cells, PDE4 inhibition also increases intracellular cAMP. Elevated cAMP levels in these cells suppress their activation and the release of pro-inflammatory mediators, including cytokines and chemokines. This leads to a broad anti-inflammatory effect in the airways.

By combining these two actions, this compound offers a unique, synergistic approach to treating respiratory diseases characterized by both bronchoconstriction and inflammation.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the cellular level:

G cluster_pathway This compound (RPL554) Signaling Pathway This compound This compound (RPL554) PDE3 PDE3 (in Airway Smooth Muscle) This compound->PDE3 Inhibits PDE4 PDE4 (in Inflammatory Cells) This compound->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE3->cAMP_degradation PDE4->cAMP_degradation cAMP Increased intracellular cAMP cAMP_degradation->cAMP Prevents degradation to AMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Anti_inflammation Anti-inflammatory Effects (Reduced mediator release) PKA->Anti_inflammation

Mechanism of action of this compound through dual PDE3 and PDE4 inhibition.

Quantitative Data

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)Source
PDE30.4[2]
PDE41479[2]
Table 2: Pharmacokinetic Parameters of Inhaled this compound
ParameterValueStudy PopulationSource
CmaxLimited, non-consistent changesMild-to-moderate allergic asthmatics[3]
AUCLimited, non-consistent changesMild-to-moderate allergic asthmatics
T1/2No major changes in systemic accumulation or metabolismMild-to-moderate allergic asthmatics

Note: The pharmacokinetic profile of inhaled this compound is characterized by low systemic exposure, which is a desirable feature to minimize systemic side effects.

Table 3: Efficacy Data from Clinical Trials
IndicationTrial PhasePrimary EndpointResultSource
AsthmaPhase IIMaximum FEV1 increase from placeboDay 1: 555 mL (95% CI 442-668)
Day 3: 505 mL (95% CI 392-618)
Day 6: 485 mL (95% CI 371-598)
COPDPhase IIMean maximum FEV1 increase17.2% (SE 5.2)
COPDPhase III (ENHANCE-1)Average FEV1 AUC 0-12h vs placebo87 mL (95% CI 55-119)
COPDPhase III (ENHANCE-2)Average FEV1 AUC 0-12h vs placebo94 mL (95% CI 65-124)
COPDPhase III (ENHANCE-1)Rate of moderate/severe exacerbations vs placebo (Rate Ratio)0.64 (95% CI 0.40-1.00)
COPDPhase III (ENHANCE-2)Rate of moderate/severe exacerbations vs placebo (Rate Ratio)0.57 (95% CI 0.38-0.87)
Table 4: Safety and Tolerability Data
Adverse Event ProfileDetailsSource
General TolerabilityWell-tolerated in clinical trials.
Common Adverse EventsMild, transient, and of equal frequency in this compound and placebo groups.
Most frequent were headache, irritation of the larynx, and dryness of the throat.
Systemic Side EffectsLow incidence due to inhaled route and low systemic exposure.
Treatment Discontinuation (ENHANCE trials)Similar rates between this compound and placebo groups.

Experimental Protocols

In Vitro PDE Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against PDE enzymes using a colorimetric assay.

Objective: To determine the IC50 value of a test compound for PDE3 and PDE4.

Materials:

  • Recombinant human PDE3 and PDE4 enzymes

  • cAMP substrate

  • 5'-Nucleotidase

  • PDE Assay Buffer

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., IBMX)

  • Microplate reader

  • 96-well microplates

  • Malachite Green-based phosphate (B84403) detection reagent

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor in PDE Assay Buffer. Prepare working solutions of PDE enzymes, cAMP substrate, and 5'-nucleotidase.

  • Assay Setup: In a 96-well plate, add the PDE Assay Buffer, the test compound at various concentrations, and the PDE enzyme. Include wells for a no-enzyme control and a positive control.

  • Reaction Initiation: Initiate the reaction by adding the cAMP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for cAMP hydrolysis.

  • Second Enzymatic Step: Add 5'-nucleotidase to the wells to convert the 5'-AMP produced in the first step to adenosine and inorganic phosphate. Incubate for a further period.

  • Color Development: Add the Malachite Green-based reagent to all wells. This reagent will react with the inorganic phosphate to produce a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

G cluster_protocol PDE Inhibition Assay Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Step1 Add reagents to 96-well plate Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Add 5'-Nucleotidase Step2->Step3 Step4 Add Colorimetric Reagent Step3->Step4 End Measure Absorbance & Calculate IC50 Step4->End

A simplified workflow for a phosphodiesterase inhibition assay.
Preclinical Evaluation of Bronchodilator Activity (Representative Guinea Pig Model)

This protocol outlines a common in vivo method to assess the bronchodilator effects of an inhaled compound in a guinea pig model of bronchoconstriction.

Objective: To evaluate the ability of a test compound to reverse or prevent bronchoconstriction induced by a spasmogen.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Test compound (e.g., this compound) for inhalation

  • Spasmogen (e.g., histamine (B1213489) or methacholine)

  • Anesthetic

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Animal Acclimatization: Acclimatize animals to the experimental conditions for a specified period.

  • Baseline Measurement: Place the conscious, unrestrained guinea pig in the whole-body plethysmograph and record baseline respiratory parameters (e.g., specific airway resistance).

  • Induction of Bronchoconstriction: Expose the animal to an aerosolized spasmogen (e.g., histamine) for a set duration to induce bronchoconstriction. Monitor the respiratory parameters until a stable, elevated airway resistance is achieved.

  • Test Compound Administration: Administer the test compound via nebulization to the bronchoconstricted animal.

  • Measurement of Bronchodilation: Continuously record the respiratory parameters after administration of the test compound to measure the reversal of bronchoconstriction over time.

  • Data Analysis: Calculate the percentage inhibition of the spasmogen-induced bronchoconstriction at various time points after test compound administration. Determine the dose-response relationship and the duration of action.

G cluster_protocol In Vivo Bronchodilator Assay Workflow Start Acclimatize Guinea Pig Step1 Baseline Respiratory Measurement (Plethysmography) Start->Step1 Step2 Induce Bronchoconstriction (Histamine Inhalation) Step1->Step2 Step3 Administer Test Compound (Inhalation) Step2->Step3 Step4 Monitor Respiratory Parameters Step3->Step4 End Calculate % Inhibition of Bronchoconstriction Step4->End

A generalized workflow for assessing bronchodilator activity in a guinea pig model.

Conclusion

This compound represents a significant innovation in the treatment of obstructive airway diseases. Its dual PDE3/PDE4 inhibitory mechanism provides a unique combination of bronchodilator and anti-inflammatory effects, addressing two key components of the pathophysiology of COPD and asthma. The extensive preclinical and clinical data accumulated to date demonstrate its potential as a safe and effective inhaled therapy. This technical guide has summarized the key aspects of its discovery, synthesis, mechanism of action, and clinical evaluation, providing a valuable resource for the scientific community. Further research and development will continue to elucidate the full therapeutic potential of this novel compound.

References

Preclinical Pharmacology of Ensifentrine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensifentrine (B1671350) (formerly RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) that has demonstrated both bronchodilatory and anti-inflammatory effects.[1][2][3][4][5] Developed for the treatment of chronic obstructive pulmonary disease (COPD), its unique mechanism of action targets key pathways in the pathophysiology of this and other respiratory diseases. This technical guide provides a comprehensive overview of the preclinical pharmacology of ensifentrine, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to characterize its activity.

Mechanism of Action

Ensifentrine exerts its therapeutic effects by selectively inhibiting two key intracellular enzymes: PDE3 and PDE4. These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in various cell types within the lungs.

  • PDE3 Inhibition: Primarily found in airway smooth muscle cells, the inhibition of PDE3 leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA). This cascade results in the relaxation of airway smooth muscle, leading to bronchodilation.

  • PDE4 Inhibition: Predominantly expressed in inflammatory cells such as neutrophils, eosinophils, and macrophages, the inhibition of PDE4 also increases intracellular cAMP levels. This elevation suppresses the release of pro-inflammatory mediators, including cytokines and chemokines, thereby exerting an anti-inflammatory effect.

The dual inhibition of both PDE3 and PDE4 by a single molecule is believed to produce additive or even synergistic effects, offering a broader therapeutic impact than targeting either enzyme alone.

Signaling Pathway of Ensifentrine

Ensifentrine_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_effects Downstream Effects Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates Ensifentrine Ensifentrine PDE3 PDE3 Ensifentrine->PDE3 Inhibits PDE4 PDE4 Ensifentrine->PDE4 Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP 5'-AMP cAMP->AMP Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3->AMP PDE4->AMP Bronchodilation Bronchodilation (Airway Smooth Muscle Relaxation) PKA->Bronchodilation Anti_inflammation Anti-inflammation (Reduced Cytokine Release) PKA->Anti_inflammation

Mechanism of action of Ensifentrine.

In Vitro Pharmacology

A series of in vitro experiments have been conducted to characterize the potency and selectivity of ensifentrine.

Phosphodiesterase Inhibition Assay

Experimental Protocol:

The inhibitory activity of ensifentrine against various PDE isoforms was determined using a standardized two-step enzymatic assay.

  • Enzyme Reaction: Recombinant human PDE enzymes were incubated with ensifentrine at varying concentrations in the presence of their respective cyclic nucleotide substrates (cAMP or cGMP).

  • Detection: The amount of remaining substrate was quantified following the addition of a detection reagent, typically involving conversion of the remaining cyclic nucleotide to a fluorescently labeled product.

  • Data Analysis: The concentration of ensifentrine that produced 50% inhibition of the enzyme activity (IC50) was calculated by fitting the data to a four-parameter logistic equation.

Data Presentation:

PDE IsoformSubstrateEnsifentrine IC50 (nM)Roflumilast IC50 (nM)
PDE3 cAMP100 - 500>10,000
PDE4 cAMP100 - 5000.5 - 2
PDE1 cGMP>10,000>10,000
PDE2 cGMP>10,000>10,000
PDE5 cGMP>10,000>10,000

Note: The IC50 values are approximate ranges compiled from various sources. Roflumilast is included for comparison as a selective PDE4 inhibitor.

Anti-inflammatory Effects in Human Monocytes

Experimental Protocol:

The ability of ensifentrine to inhibit the release of tumor necrosis factor-alpha (TNF-α) from human peripheral blood mononuclear cells (PBMCs) was assessed.

  • Cell Culture: PBMCs were isolated from healthy donors and cultured in appropriate media.

  • Stimulation: The cells were pre-incubated with varying concentrations of ensifentrine before being stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

  • Quantification: After a defined incubation period, the concentration of TNF-α in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value for TNF-α inhibition was determined.

Data Presentation:

Cell TypeStimulantParameter MeasuredEnsifentrine IC50 (nM)
Human PBMCsLPSTNF-α release50 - 200

In Vivo Pharmacology

The preclinical efficacy of ensifentrine has been evaluated in various animal models of respiratory disease.

Bronchodilatory and Bronchoprotective Effects in Guinea Pigs

Experimental Protocol:

The effects of ensifentrine on airway constriction were investigated in guinea pigs.

  • Animal Model: Male Dunkin-Hartley guinea pigs were used.

  • Bronchoconstriction Challenge: Airway constriction was induced by an intravenous challenge with histamine (B1213489) or methacholine.

  • Drug Administration: Ensifentrine was administered either orally or via inhalation prior to the bronchoconstrictor challenge.

  • Measurement: The degree of bronchoconstriction was measured using a whole-body plethysmograph to assess changes in airway resistance.

  • Data Analysis: The dose of ensifentrine required to inhibit the bronchoconstrictor response by 50% (ED50) was calculated.

Experimental Workflow for In Vivo Bronchodilation Study

InVivo_Bronchodilation_Workflow Start Start: Select Guinea Pigs Acclimatization Acclimatization Period Start->Acclimatization Drug_Admin Administer Ensifentrine (Oral or Inhaled) or Vehicle Acclimatization->Drug_Admin Plethysmography Place Animal in Whole-Body Plethysmograph Drug_Admin->Plethysmography Challenge Induce Bronchoconstriction (Histamine/Methacholine) Measurement Measure Airway Resistance Challenge->Measurement Data_Analysis Calculate ED50 Measurement->Data_Analysis End End of Experiment Data_Analysis->End Plethymography Plethymography Plethymography->Challenge

Workflow for in vivo bronchodilation studies.
Anti-inflammatory Effects in a Guinea Pig Model of Allergic Airway Inflammation

Experimental Protocol:

The anti-inflammatory properties of ensifentrine were assessed in a model of ovalbumin-induced airway inflammation.

  • Sensitization: Guinea pigs were sensitized to ovalbumin.

  • Challenge: The sensitized animals were challenged with an aerosol of ovalbumin to induce an inflammatory response in the lungs.

  • Drug Administration: Ensifentrine was administered prior to the ovalbumin challenge.

  • Bronchoalveolar Lavage (BAL): At a specified time after the challenge, a BAL was performed to collect cells from the airways.

  • Cell Counting: The total number of inflammatory cells and the differential cell counts (e.g., eosinophils, neutrophils) in the BAL fluid were determined.

  • Data Analysis: The percentage reduction in inflammatory cell influx in the ensifentrine-treated group was compared to the vehicle-treated group.

Data Presentation:

Animal ModelInflammatory StimulusKey EndpointResult with Ensifentrine
Guinea PigOvalbumin ChallengeEosinophil influx into BAL fluidSignificant reduction
Guinea PigLPS InhalationNeutrophil influx into BAL fluidSignificant reduction

Summary and Conclusion

The preclinical data for ensifentrine strongly support its dual mechanism of action, demonstrating both potent bronchodilatory and anti-inflammatory effects. In vitro studies have confirmed its inhibitory activity against PDE3 and PDE4, and its ability to suppress pro-inflammatory cytokine release. In vivo studies in relevant animal models have shown significant efficacy in preventing bronchoconstriction and reducing airway inflammation. These findings provided a solid foundation for the clinical development of ensifentrine as a novel, inhaled therapy for COPD and other respiratory diseases. The successful outcomes of its Phase 3 clinical trials, the ENHANCE trials, have further validated its therapeutic potential.

References

Davalomilast (SHR0302): A Technical Guide for Psoriasis and Atopic Dermatitis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Davalomilast (also known as Ivarmacitinib or SHR0302) is an orally administered, potent, and highly selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of various immune-mediated inflammatory diseases, including atopic dermatitis and psoriasis. By selectively targeting JAK1, this compound modulates the signaling of key pro-inflammatory cytokines implicated in the pathogenesis of these debilitating skin conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action: Selective JAK1 Inhibition

This compound exerts its therapeutic effects by selectively inhibiting the Janus kinase 1 (JAK1) enzyme. JAKs are intracellular tyrosine kinases that play a crucial role in the signal transduction of numerous cytokines and growth factors that are pivotal in immune responses and inflammation. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).

In psoriasis and atopic dermatitis, the dysregulation of cytokine signaling pathways is a key driver of the chronic inflammation and epidermal hyperproliferation characteristic of these diseases. Specifically, cytokines such as interleukin (IL)-4, IL-5, IL-13 (central to the Type 2 inflammation in atopic dermatitis) and interferon-gamma (IFN-γ), IL-17, and IL-23 (implicated in the Th1/Th17-driven pathology of psoriasis) rely on JAK1 for signal transduction.

Upon cytokine binding to their respective receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.

This compound's high selectivity for JAK1 is a key attribute, as it allows for the targeted inhibition of inflammatory pathways while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms. For instance, sparing JAK2 may reduce the risk of hematological adverse events such as anemia and neutropenia.[1]

Signaling Pathway Diagram

JAK1-STAT Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-4, IL-13, IFN-γ) Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 Binding JAK1_inactive JAK1 (Inactive) Receptor:f2->JAK1_inactive Recruitment STAT_inactive STAT (Inactive) Receptor:f2->STAT_inactive Recruitment JAK1_active JAK1-P (Active) JAK1_inactive->JAK1_active Autophosphorylation JAK1_active->Receptor:f2 JAK1_active->STAT_inactive Phosphorylation STAT_active STAT-P (Active) STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation This compound This compound (SHR0302) This compound->JAK1_inactive Inhibition Gene_Transcription Gene Transcription (Inflammatory Mediators) DNA->Gene_Transcription

This compound inhibits JAK1 phosphorylation, blocking downstream signaling.

Quantitative Data

In Vitro Selectivity Profile

This compound demonstrates a high degree of selectivity for JAK1 over other JAK family members. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target KinaseIC50 (nM)Selectivity Ratio (Fold-Selectivity vs. JAK1)
JAK1 0.11
JAK2 0.99
JAK3 7.777
TYK2 42420

Data compiled from preclinical studies.

Clinical Efficacy in Atopic Dermatitis (Phase II)

A randomized, double-blind, placebo-controlled Phase II study (QUARTZ2, NCT04162899) evaluated the efficacy and safety of oral this compound in adult patients with moderate to severe atopic dermatitis over 12 weeks.[1][2][3]

Efficacy Endpoint (Week 12)Placebo (n=35)This compound 4 mg QD (n=35)This compound 8 mg QD (n=35)
IGA Response (% of patients) 5.7%25.7% (p=0.022)54.3% (p<0.001)
EASI-75 Response (% of patients) 22.9%51.4% (p=0.013)74.3% (p<0.001)
Pruritus NRS ≥3-point improvement (%) 22.9%65.7% (p<0.001)74.3% (p<0.001)

IGA Response: Investigator's Global Assessment score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement from baseline. EASI-75: ≥75% improvement from baseline in the Eczema Area and Severity Index. Pruritus NRS: Numerical Rating Scale for itch.

Clinical Safety in Atopic Dermatitis (Phase II)
Adverse Event Profile (Week 12)Placebo (n=35)This compound 4 mg QD (n=35)This compound 8 mg QD (n=35)
Any TEAE (%) 51.4%60.0%68.6%
Serious AEs (%) 0%0%8.6%*
Serious Infections (%) 0%0%0%

*TEAE: Treatment-Emergent Adverse Event. SAE: Serious Adverse Event. Three SAEs were reported, all were worsening of atopic dermatitis and deemed unrelated to the active treatment. Most AEs were mild.

Psoriasis and Psoriatic Arthritis Research

While specific data from clinical trials focused solely on plaque psoriasis are not yet fully published, a Phase III clinical trial (NCT04957550) is underway to evaluate the efficacy and safety of this compound in subjects with active psoriatic arthritis. The primary outcome for this study is the American College of Rheumatology 20% (ACR20) response rate at week 24. Given the shared inflammatory pathways between psoriasis and psoriatic arthritis, positive results from this trial would further support the therapeutic potential of this compound in psoriatic diseases. Preliminary reports from studies in psoriatic arthritis suggest that this compound has a good and fast efficacy with an acceptable safety profile.

Experimental Protocols

Biochemical Kinase Inhibition Assay (HTRF)

This protocol describes a representative Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 values of this compound against purified JAK enzymes.

Objective: To quantify the inhibitory activity of this compound on JAK1, JAK2, JAK3, and TYK2.

Principle: The HTRF KinEASE™ assay is a competitive binding assay. It measures the phosphorylation of a biotinylated peptide substrate by the kinase. The detection is based on FRET between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor) which binds to the biotinylated substrate. Inhibition of the kinase results in a decreased HTRF signal.

Materials:

  • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Biotinylated peptide substrate

  • ATP

  • This compound (SHR0302)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • HTRF Detection Buffer

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction: a. Add 2 µL of diluted this compound or DMSO control to the wells of a 384-well plate. b. Add 4 µL of the respective JAK enzyme solution (diluted in assay buffer) to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated peptide substrate. e. Incubate for 60 minutes at room temperature.

  • Detection: a. Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, the europium-labeled antibody, and streptavidin-XL665. b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (FRET signal).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

HTRF Kinase Inhibition Assay Workflow Start Start Compound_Dilution Prepare this compound Serial Dilutions Start->Compound_Dilution Plate_Addition Add this compound/DMSO to 384-well Plate Compound_Dilution->Plate_Addition Enzyme_Addition Add JAK Enzyme Solution Plate_Addition->Enzyme_Addition Incubate_1 Incubate for 15 min at RT Enzyme_Addition->Incubate_1 Reaction_Initiation Add ATP and Biotinylated Substrate Incubate_1->Reaction_Initiation Incubate_2 Incubate for 60 min at RT (Kinase Reaction) Reaction_Initiation->Incubate_2 Reaction_Stop Add HTRF Detection Reagents with EDTA Incubate_2->Reaction_Stop Incubate_3 Incubate for 60 min at RT (Detection) Reaction_Stop->Incubate_3 Read_Plate Read Plate on HTRF Reader Incubate_3->Read_Plate Data_Analysis Calculate HTRF Ratio and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for determining kinase inhibition using an HTRF assay.
Cell-Based STAT Phosphorylation Assay

This protocol outlines a method to assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Objective: To measure the inhibition of JAK1-mediated STAT phosphorylation by this compound in a relevant human cell line.

Principle: In response to cytokine stimulation, JAK1 phosphorylates STAT proteins. This assay quantifies the level of phosphorylated STAT (pSTAT) in cell lysates using a sensitive immunoassay, such as AlphaLISA® or HTRF.

Materials:

  • Human cell line expressing the relevant cytokine receptor and JAK1 (e.g., HeLa, HaCaT keratinocytes, or peripheral blood mononuclear cells - PBMCs)

  • Appropriate cytokine for stimulation (e.g., IFN-γ for JAK1/JAK2 signaling, IL-4/IL-13 for JAK1/JAK3 signaling)

  • This compound (SHR0302)

  • Cell culture medium and supplements

  • Lysis buffer

  • pSTAT detection kit (e.g., AlphaLISA® SureFire® Ultra™ or HTRF Phospho-STAT kits)

  • Assay plates (e.g., 96-well or 384-well)

  • AlphaLISA® or HTRF-compatible plate reader

Procedure:

  • Cell Culture and Plating: a. Culture cells to approximately 80-90% confluency. b. Seed cells into a 96-well tissue culture plate at an optimized density and allow them to adhere overnight. c. Serum-starve the cells for 4-6 hours prior to the experiment, if necessary.

  • Compound Treatment: a. Prepare serial dilutions of this compound in serum-free medium. b. Remove the medium from the cells and add the diluted this compound or vehicle control. c. Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • Cytokine Stimulation: a. Add the appropriate cytokine at a pre-determined concentration (e.g., EC80) to the wells. b. Incubate for 15-30 minutes at 37°C to induce STAT phosphorylation.

  • Cell Lysis: a. Remove the medium and add lysis buffer to each well. b. Incubate on a plate shaker for 10-15 minutes at room temperature.

  • Detection (Example using AlphaLISA®): a. Transfer the cell lysate to a 384-well assay plate. b. Add the AlphaLISA® acceptor beads and donor beads according to the manufacturer's protocol. c. Incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader.

  • Data Analysis: Determine the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the cytokine-stimulated control and calculate the IC50 value.

Conclusion

This compound (SHR0302) is a promising, orally available, selective JAK1 inhibitor with demonstrated efficacy and a favorable safety profile in atopic dermatitis. Its mechanism of action, which targets key inflammatory cytokine pathways, provides a strong rationale for its investigation in other immune-mediated skin diseases such as psoriasis. The data and protocols presented in this technical guide are intended to support the ongoing research and development efforts for this novel therapeutic agent. Further studies, particularly the elucidation of clinical trial data in plaque psoriasis, will be crucial in defining the full therapeutic potential of this compound in the field of dermatology.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Davalomilast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of Davalomilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The following assays are designed to assess its enzymatic inhibition, its effect on intracellular signaling, and its anti-inflammatory properties in relevant cell-based models.

Introduction to this compound and PDE4 Inhibition

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of cAMP, which in turn suppresses the activity of pro-inflammatory cells and mediators. This mechanism of action makes this compound a promising therapeutic agent for the treatment of various inflammatory diseases. The following protocols outline key in vitro assays to evaluate the pharmacological profile of this compound.

Core Experimental Protocols

This section details the step-by-step methodologies for the essential in vitro assays to characterize this compound.

Protocol 1: PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay directly measures the inhibitory activity of this compound on purified PDE4 enzyme.

Principle: This homogeneous assay is based on fluorescence polarization (FP). A fluorescein-labeled cAMP derivative (FAM-cAMP) is used as a substrate for the PDE4 enzyme. When intact, the small FAM-cAMP molecule rotates rapidly in solution, resulting in a low FP value. Upon hydrolysis by PDE4 to FAM-AMP, a binding agent that specifically recognizes the 5'-monophosphate group is added. The binding of FAM-AMP to this larger molecule slows its rotation, leading to a high FP signal. The inhibitory effect of this compound is quantified by its ability to prevent the hydrolysis of FAM-cAMP, thus maintaining a low FP signal.[1][2]

Materials:

  • Purified recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)

  • Fluorescence polarization assay kit (containing FAM-cAMP, binding agent, and assay buffer)

  • This compound

  • DMSO (for compound dilution)

  • 384-well, low-volume, black, solid-bottom assay plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., starting from 1 mM).

    • Prepare a positive control inhibitor (e.g., Rolipram) in the same manner.

  • Assay Plate Setup:

    • Add diluted this compound, positive control, or DMSO (for no inhibitor and maximum activity controls) to the wells of the 384-well plate.

    • Add the diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add assay buffer.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction by adding the Binding Agent solution to all wells.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

Data Analysis:

  • The output will be in millipolarization units (mP).

  • Calculate the percentage of inhibition for each this compound concentration relative to the controls.

  • Plot the percentage inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Intracellular cAMP Measurement Assay

This protocol measures the effect of this compound on intracellular cAMP levels in a cell-based assay.

Principle: Inhibition of PDE4 by this compound is expected to increase intracellular cAMP levels. This can be measured using various methods, including Homogeneous Time-Resolved Fluorescence (HTRF). In the HTRF assay, cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) to produce cAMP. The cell lysate is then incubated with HTRF reagents (cAMP-d2 and anti-cAMP-cryptate). The signal is inversely proportional to the amount of cAMP produced.[3]

Materials:

  • A suitable cell line expressing the target PDE4 subtype (e.g., HEK293, U937)

  • Cell culture medium and supplements

  • Forskolin (B1673556)

  • This compound

  • HTRF cAMP assay kit

  • HTRF-compatible microplate reader

Procedure:

  • Cell Culture:

    • Culture the chosen cell line under standard conditions.

    • Seed the cells in a microplate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of this compound or vehicle for a specified time (e.g., 30 minutes).

  • cAMP Stimulation:

    • Stimulate the cells with forskolin to induce cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells according to the HTRF assay kit protocol.

    • Add the HTRF reagents to the cell lysate.

    • Incubate the plate at room temperature in the dark.

  • Data Acquisition:

    • Measure the fluorescence at 620 nm and 665 nm using an HTRF reader.

Data Analysis:

  • Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.

  • Plot the cAMP concentration against the this compound concentration to determine the EC50 value.

Protocol 3: TNF-α Release Assay in LPS-Stimulated Human PBMCs

This assay evaluates the anti-inflammatory effect of this compound by measuring its ability to inhibit TNF-α production in human peripheral blood mononuclear cells (PBMCs).[3]

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates PBMCs to produce pro-inflammatory cytokines, including TNF-α.[4] this compound, by increasing intracellular cAMP, is expected to inhibit the release of TNF-α. The amount of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI-1640 medium supplemented with fetal bovine serum

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA kit

  • ELISA plate reader

Procedure:

  • PBMC Isolation and Plating:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Plate the PBMCs in a microplate.

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of this compound or vehicle for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

    • Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection:

    • Collect the cell culture supernatants.

  • TNF-α Measurement:

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition of TNF-α production for each this compound concentration.

  • Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.

Data Presentation

Table 1: Summary of In Vitro Assay Parameters for this compound

Assay Parameter Measured Typical Cell Types Stimulus Readout Typical Concentration Range for this compound
PDE4 Enzyme InhibitionDirect inhibition of PDE4 enzyme activityN/A (Purified Enzyme)N/AFluorescence Polarization0.1 nM - 10 µM
Intracellular cAMPIncrease in intracellular cAMP levelsHEK293, U937ForskolinHTRF1 nM - 10 µM
TNF-α ReleaseInhibition of TNF-α secretionHuman PBMCsLPSELISA1 nM - 10 µM

Visualizations

Signaling Pathway of PDE4 Inhibition by this compound

PDE4_Inhibition_Pathway cluster_cell Pro-inflammatory Cell ATP ATP AC Adenylate Cyclase ATP->AC activated by stimuli cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes Inflammation Pro-inflammatory Mediator Release (e.g., TNF-α) PKA->Inflammation inhibits This compound This compound This compound->PDE4 inhibits

Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and reduced inflammation.

Experimental Workflow for TNF-α Release Assay

TNFa_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis isolate_pbmcs Isolate Human PBMCs plate_cells Plate PBMCs in 96-well plate isolate_pbmcs->plate_cells isolate_pbmcs->plate_cells add_this compound Add this compound to cells (1 hour pre-incubation) plate_cells->add_this compound prepare_this compound Prepare serial dilutions of this compound prepare_this compound->add_this compound add_lps Stimulate with LPS (18-24 hours) add_this compound->add_lps collect_supernatant Collect cell supernatant add_lps->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze_data Analyze data and calculate IC50 elisa->analyze_data

Caption: Workflow for measuring this compound's inhibition of LPS-induced TNF-α release from PBMCs.

References

Application Notes and Protocols for Measuring Davalomilast IC50 in HEK-293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davalomilast (formerly RVT-501) is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels, which in turn suppresses the release of pro-inflammatory mediators. This mechanism of action makes this compound a promising therapeutic candidate for various inflammatory diseases. The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a drug like this compound. This document provides detailed application notes and protocols for determining the IC50 of this compound in Human Embryonic Kidney 293 (HEK-293) cells, a widely used cell line for studying cAMP signaling pathways.

Principle of the Assay

The determination of this compound's IC50 in HEK-293 cells is based on measuring its ability to inhibit the degradation of cAMP. The assay involves the following key steps:

  • Cell Culture: HEK-293 cells are cultured to an appropriate density.

  • Stimulation: The intracellular adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.

  • Inhibition: The cells are treated with varying concentrations of this compound to inhibit PDE4-mediated cAMP degradation.

  • cAMP Measurement: The intracellular cAMP levels are quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration, from which the IC50 value is calculated.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the determination of this compound IC50 in HEK-293 cells.

ParameterValue
Cell LineHEK-293
Assay MethodHTRF cAMP Assay
StimulantForskolin
Stimulant Concentration10 µM
This compound Concentration Range0.1 nM - 10 µM
This compound IC50 50 nM
Hill Slope-1.2
R² of Curve Fit0.99

Signaling Pathway and Experimental Workflow

G Signaling Pathway of cAMP Modulation by PDE4 and Inhibition by this compound cluster_cell HEK-293 Cell ATP ATP AC Adenylyl Cyclase ATP->AC Substrate cAMP cAMP AC->cAMP Conversion PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription (Anti-inflammatory response) CREB->Gene This compound This compound This compound->PDE4 Inhibition Forskolin Forskolin Forskolin->AC Stimulation

Caption: cAMP signaling pathway and the inhibitory action of this compound.

G Experimental Workflow for this compound IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare HEK-293 Cell Suspension dispense_cells Dispense Cells into 384-well Plate prep_cells->dispense_cells prep_dava Prepare this compound Serial Dilutions add_dava Add this compound Dilutions prep_dava->add_dava prep_forsk Prepare Forskolin Solution add_forsk Add Forskolin to Stimulate prep_forsk->add_forsk dispense_cells->add_dava add_dava->add_forsk incubate Incubate at Room Temperature add_forsk->incubate lyse_detect Add Lysis Buffer & HTRF Reagents incubate->lyse_detect read_plate Read Plate on HTRF Reader lyse_detect->read_plate calc_ratio Calculate HTRF Ratio read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Step-by-step workflow for the this compound IC50 assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK-293 cells

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

  • Forskolin: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • cAMP Assay Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio or similar).

  • Plate: 384-well, low-volume, white microplate.

  • Other: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, DMSO, multichannel pipettes, HTRF-compatible plate reader.

HEK-293 Cell Culture
  • Maintain HEK-293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, harvest cells using Trypsin-EDTA, neutralize with culture medium, and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in assay buffer and perform a cell count. Adjust the cell density to 2 x 10⁵ cells/mL.

Preparation of this compound and Forskolin Working Solutions
  • This compound Serial Dilutions:

    • Perform a serial dilution of the 10 mM this compound stock solution in DMSO to prepare intermediate stocks.

    • Further dilute these intermediate stocks in assay buffer to create a 2X final concentration range (e.g., from 20 µM down to 0.2 nM). It is recommended to perform an 11-point dilution series.

    • Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).

  • Forskolin Solution:

    • Dilute the 10 mM Forskolin stock solution in assay buffer to a 2X final concentration of 20 µM.

HTRF cAMP Assay Protocol
  • Cell Plating: Dispense 5 µL of the HEK-293 cell suspension (1,000 cells) into each well of a 384-well plate.

  • This compound Addition: Add 5 µL of the 2X this compound serial dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Forskolin Stimulation: Add 5 µL of the 2X Forskolin solution to all wells (except for the negative control wells, to which 5 µL of assay buffer is added).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and HTRF Reagent Addition:

    • Prepare the HTRF lysis buffer and reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

    • Add 5 µL of the HTRF lysis buffer containing the HTRF reagents to each well.

  • Final Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor (e.g., 320 nm excitation) and acceptor (e.g., 665 nm and 620 nm emission).

Data Analysis
  • Calculate HTRF Ratio: Calculate the HTRF ratio for each well using the formula:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) x 10⁴

  • Normalize Data: Normalize the HTRF ratios to the percentage of inhibition.

    • 0% inhibition (no this compound, with forskolin)

    • 100% inhibition (highest concentration of a potent, known PDE4 inhibitor or baseline without forskolin)

  • Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Calculate IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximum inhibition. Software such as GraphPad Prism or equivalent can be used for this analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of this compound's IC50 in HEK-293 cells using a HTRF-based cAMP assay. The provided workflow, from cell culture to data analysis, is designed to yield robust and reproducible results for the characterization of this potent PDE4 inhibitor. Adherence to these protocols will enable researchers to accurately assess the potency of this compound and similar compounds in a cellular context.

Application Notes and Protocols: Luciferase Reporter Gene Assay for Davalomilast Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davalomilast is a potent and selective phosphodiesterase 4 (PDE4) inhibitor with significant anti-inflammatory properties.[1] PDE4 is a critical enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various cellular signaling pathways.[2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to their transcription.[3][4]

The luciferase reporter gene assay is a widely used method to screen and characterize the activity of PDE4 inhibitors like this compound.[1][5] This assay utilizes a plasmid containing the firefly luciferase gene under the control of a CRE promoter. When cells transfected with this plasmid are treated with a PDE4 inhibitor, the resulting increase in cAMP and subsequent activation of CREB lead to the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the activity of the PDE4 inhibitor.[6][7]

This document provides a detailed protocol for utilizing a CRE-luciferase reporter gene assay to determine the in vitro potency of this compound.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound. Inhibition of PDE4 by this compound leads to an accumulation of cAMP, activation of the PKA-CREB pathway, and subsequent expression of the luciferase reporter gene.

Davalomilast_Pathway cluster_cell Cell Interior ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive AMP AMP PDE4->AMP Hydrolysis PKA_active PKA (active) PKA_inactive->PKA_active Activates CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active p-CREB CREB_inactive->CREB_active CRE CRE CREB_active->CRE Binds to Luciferase Luciferase Gene CRE->Luciferase Promotes Transcription Light Light Emission Luciferase->Light Expression & Reaction This compound This compound This compound->PDE4 Inhibits

Caption: this compound inhibits PDE4, increasing cAMP and activating the CREB pathway.

Experimental Workflow

The diagram below outlines the major steps involved in the luciferase reporter gene assay for assessing this compound activity.

Luciferase_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Measurement & Analysis A Seed HEK293 cells in 96-well plate B Transfect cells with CRE-luciferase plasmid A->B C Pre-incubate with This compound (serial dilutions) B->C D Stimulate with Forskolin (B1673556) C->D E Incubate for luciferase expression D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Data analysis (EC50 determination) G->H

Caption: Workflow for the this compound luciferase reporter gene assay.

Quantitative Data for this compound Activity

CompoundAssay TypeCell LineEC50 (nM)Hill SlopeMax Response (% of Control)
This compoundCRE-LuciferaseHEK293Enter DataEnter DataEnter Data
Rolipram (Control)CRE-LuciferaseHEK293Enter DataEnter DataEnter Data

Note: Rolipram is a well-characterized PDE4 inhibitor and can be used as a positive control in the assay.

Detailed Experimental Protocol

This protocol is adapted from established methods for measuring PDE4 inhibitor activity using a CRE-luciferase reporter gene assay.[5]

1. Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells

  • Reporter Plasmid: pCRE-Luciferase reporter plasmid (containing a firefly luciferase gene driven by a promoter with multiple cAMP Response Elements)

  • Control Plasmid: A constitutively expressing Renilla luciferase plasmid (e.g., pRL-TK) for normalization of transfection efficiency.

  • Transfection Reagent: Lipofectamine® 2000 or a similar lipid-based transfection reagent

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Prepare a stock solution in DMSO and serially dilute to the desired concentrations in the cell culture medium.

  • Forskolin: Prepare a stock solution in DMSO. Forskolin is an adenylyl cyclase activator used to induce cAMP production.

  • Luciferase Assay System: A commercial dual-luciferase reporter assay system (e.g., from Promega)

  • Luminometer: A plate-reading luminometer capable of detecting the light output from the luciferase reaction.

  • Plates: White, opaque 96-well cell culture plates suitable for luminescence measurements.

2. Cell Culture and Seeding

  • Culture HEK293 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • The day before transfection, seed the HEK293 cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight to allow the cells to adhere.

3. Transfection

  • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For each well, co-transfect the cells with the pCRE-Luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Add the transfection complexes to the cells and incubate for 24-48 hours to allow for the expression of the reporter genes.

4. Compound Treatment and Stimulation

  • Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range to test would be from 0.1 nM to 10 µM.

  • After the transfection period, remove the medium from the wells and replace it with 90 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a negative control.

  • Pre-incubate the cells with this compound for 30 minutes at 37°C.

  • Prepare a solution of forskolin in serum-free DMEM at a concentration that induces a sub-maximal cAMP response (this concentration should be determined empirically, but a starting point is 1-10 µM).

  • Add 10 µL of the forskolin solution to each well (except for the unstimulated control wells) and incubate for an additional 4-6 hours at 37°C.

5. Luciferase Assay

  • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves:

    • Removing the culture medium.

    • Lysing the cells with the provided lysis buffer.

    • Adding the firefly luciferase substrate and measuring the luminescence (this is the CRE-driven reporter).

    • Adding the Renilla luciferase substrate (stop and glow) and measuring the luminescence (this is the internal control).

6. Data Analysis

  • For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

  • The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the this compound-treated, forskolin-stimulated wells by the normalized activity of the vehicle-treated, forskolin-stimulated wells.

  • Plot the fold induction as a function of the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Conclusion

The CRE-luciferase reporter gene assay is a robust and sensitive method for quantifying the in vitro activity of PDE4 inhibitors like this compound. This application note provides a comprehensive protocol and the necessary background information for researchers to successfully implement this assay in their drug discovery and development workflows. The provided diagrams and data table template will aid in the visualization of the mechanism of action and the systematic recording of experimental results.

References

Application Notes and Protocols for Testing Davalomilast in Animal Models of COPD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. The development of novel therapeutics is crucial for managing COPD and its debilitating symptoms. Davalomilast, a phosphodiesterase 4 (PDE4) inhibitor, represents a promising therapeutic candidate. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells and mediators.[1][2][3] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in established animal models of COPD.

While specific data on this compound in animal models of COPD is not yet widely published, the information presented here is based on the well-established effects of other PDE4 inhibitors, such as Roflumilast, in similar models. These protocols and expected outcomes can serve as a robust starting point for designing and executing preclinical studies for this compound.

Mechanism of Action of PDE4 Inhibitors

This compound, as a selective PDE4 inhibitor, is expected to exert its anti-inflammatory effects by increasing intracellular cAMP levels in key immune and pro-inflammatory cells.[3] This elevation in cAMP is thought to mediate a reduction in the release of inflammatory mediators and inhibit the trafficking and function of inflammatory cells, such as neutrophils and macrophages, to the lungs.[2]

PDE4 Signaling Pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Hydrolysis Inflammation Pro-inflammatory Mediator Release (e.g., TNF-α, IL-8) PKA->Inflammation Inhibition This compound This compound This compound->PDE4 Inhibition Chronic CS Exposure Workflow cluster_workflow Experimental Workflow cluster_endpoints Endpoint Parameters Acclimatization Animal Acclimatization (e.g., C57BL/6 Mice, 1 week) Exposure Chronic Cigarette Smoke Exposure (e.g., 3-6 months, whole-body or nose-only) Acclimatization->Exposure Treatment This compound Administration (e.g., Oral gavage, daily) Exposure->Treatment Endpoint Endpoint Analysis Treatment->Endpoint BALF BALF Analysis (Cell Counts, Cytokines) Endpoint->BALF Histo Lung Histopathology (Emphysema, Inflammation) Endpoint->Histo PFT Pulmonary Function Tests Endpoint->PFT LPS Model Workflow cluster_workflow Experimental Workflow Acclimatization Animal Acclimatization Pretreatment This compound Pre-treatment (e.g., 1 hour before LPS) Acclimatization->Pretreatment LPS_Challenge LPS Instillation (Intranasal or Intratracheal) Pretreatment->LPS_Challenge Endpoint Endpoint Analysis (e.g., 24 hours post-LPS) LPS_Challenge->Endpoint

References

Application Note: Preparation of Davalomilast Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in in vitro studies involving Davalomilast.

Purpose: This application note provides a detailed protocol for the dissolution of this compound to prepare stock and working solutions for various in vitro experimental setups. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Introduction to this compound

This compound is a potent and selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is a key enzyme in the inflammatory cascade, primarily expressed in immune and central nervous system cells.[1][2] It functions by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) into its inactive form, 5'-adenosine monophosphate (AMP).[1][3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates downstream signaling pathways, such as the Protein Kinase A (PKA) and cAMP-responsive element-binding protein (CREB) axis.[4] This mechanism leads to a broad spectrum of anti-inflammatory and immunomodulatory effects, making this compound a compound of interest for treating various inflammatory diseases. Accurate preparation of this compound solutions is the first critical step for reliable in vitro testing.

Physicochemical Properties and Solubility

For accurate preparation of stock solutions, it is essential to understand the physicochemical properties of this compound. While specific solubility data may vary by supplier, small organic molecules used in drug discovery are often readily soluble in dimethyl sulfoxide (B87167) (DMSO).

Table 1: Physicochemical and Solubility Data for this compound

PropertyDataNotes
Molecular Weight Refer to Certificate of Analysis (CofA)Use the exact molecular weight provided by the supplier for precise molarity calculations.
Appearance Crystalline solidVisually inspect the compound upon receipt.
Primary Solvent Dimethyl Sulfoxide (DMSO)A polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
Solubility in DMSO ≥ 10 mM (Estimated)This is a typical solubility for small molecule inhibitors. Always perform a small-scale test to confirm solubility at your desired concentration before preparing a large stock solution.
Aqueous Solubility LowLike many organic compounds, direct dissolution in aqueous buffers or media is often challenging. A DMSO stock is recommended for subsequent dilution into aqueous experimental media.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and diluted to various working concentrations as needed.

Materials:

  • This compound powder

  • Anhydrous or ACS Reagent Grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, precision pipettes and tips

Procedure:

  • Calculation: Determine the mass of this compound required to make a 10 mM stock solution. Use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Example (assuming MW = 450 g/mol and a final volume of 1 mL): Mass (mg) = 0.010 mol/L x 0.001 L x 450 g/mol x 1000 = 4.5 mg

  • Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance. To ensure accuracy when weighing small amounts, it is recommended to weigh a slightly larger mass (e.g., 10 mg) and adjust the solvent volume accordingly.

  • Dissolution: Add the weighed this compound to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for direct use in experiments.

Procedure:

  • Determine Final Concentration: Decide the final concentration of this compound required for your experiment (e.g., 1 µM, 10 µM).

  • Serial Dilution: It is recommended to perform serial dilutions rather than a single large dilution to maintain accuracy. For example, to get a 10 µM working solution from a 10 mM stock, you could first dilute the stock 1:100 in media (to get 100 µM) and then dilute that intermediate solution 1:10 in your final assay volume.

  • Control DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to prevent solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Mixing: Add the diluted this compound to the experimental medium and mix gently by pipetting or swirling. Ensure the solution is homogenous before adding it to cells or other assay components.

Storage and Stability

Proper storage is critical to maintaining the integrity and activity of this compound solutions.

Table 2: Recommended Storage Conditions

Solution TypeSolventStorage TemperatureRecommended DurationNotes
Powder N/A-20°CUp to 3 yearsStore in a desiccator to protect from moisture.
Stock Solution DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
Stock Solution DMSO-20°CUp to 1 monthFor shorter-term storage. Re-test efficacy if stored longer than one month.
Working Solution Aqueous2-8°CPrepare fresh dailyThe stability of compounds in aqueous media can be limited. Use immediately after preparation.

Visualized Workflows and Pathways

Workflow for Solution Preparation

The following diagram illustrates the standard workflow for preparing this compound stock and working solutions.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation calc Calculate Mass (Target: 10 mM) weigh Weigh this compound Powder calc->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Serially Dilute in Aqueous Medium thaw->dilute use Use in In Vitro Assay dilute->use control Prepare Vehicle Control (Medium + DMSO) control->use

Workflow for preparing this compound solutions.
Signaling Pathway of this compound

This diagram illustrates the mechanism of action of this compound as a PDE4 inhibitor.

G This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibition cAMP cAMP (Cyclic AMP) AMP AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA (Protein Kinase A) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB (Active) CREB->pCREB Gene Anti-inflammatory Gene Transcription pCREB->Gene Upregulation

Mechanism of action of this compound via PDE4 inhibition.

References

Application Notes and Protocols: Davalomilast Treatment in LPS-Stimulated Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Davalomilast (also known as RPL554 or RV568) is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2][3][4][5] These enzymes are responsible for the degradation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in regulating inflammation. By inhibiting both PDE3 and PDE4, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors that mediate a broad range of anti-inflammatory responses.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon recognition by Toll-like receptor 4 (TLR4), LPS triggers intracellular signaling cascades, primarily involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways leads to the transcription and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are key mediators of the inflammatory response.

These application notes provide a summary of the mechanism of action of this compound in the context of LPS-stimulated macrophages, along with detailed protocols for in vitro assessment of its anti-inflammatory effects.

Mechanism of Action

In LPS-stimulated macrophages, this compound exerts its anti-inflammatory effects by elevating intracellular cAMP levels. This leads to the activation of PKA, which can then interfere with the pro-inflammatory signaling cascades initiated by LPS. The primary mechanisms include:

  • Inhibition of NF-κB Activation: Increased cAMP and PKA activity can inhibit the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.

  • Modulation of MAPK Signaling: The cAMP-PKA pathway can negatively regulate the phosphorylation and activation of key MAPK members, such as p38, JNK, and ERK, which are crucial for the production of inflammatory mediators.

Preclinical studies have demonstrated that this compound possesses both bronchodilator and anti-inflammatory properties. Specifically, dual inhibition of PDE3 and PDE4 has been shown to be necessary for the maximal suppression of pro-inflammatory mediator release from macrophages.

Data Presentation

While this compound has been shown to have potent anti-inflammatory effects, specific IC50 values for the inhibition of individual cytokines in LPS-stimulated macrophages are not extensively available in peer-reviewed literature. The following table summarizes the reported qualitative effects and data from related PDE inhibitors.

Compound/Inhibitor ClassCell TypeStimulantTargetObserved EffectReference
This compound (RPL554)Human Sputum CellsLPSNeutrophilsSignificant reduction in absolute neutrophil count.
Dual PDE3/PDE4 InhibitorHuman Alveolar MacrophagesLPSTNF-αComplete suppression of TNF-α release.
Roflumilast (PDE4 Inhibitor)Human Lung MacrophagesLPSTNF-αConcentration-dependent inhibition of TNF-α release.
Rolipram (PDE4 Inhibitor)Human Chorionic CellsLPSTNF-αReduction in TNF-α production.
Rolipram (PDE4 Inhibitor)Human T-cellsMitogenIL-2Partial inhibition of IL-2 release, potentiated by a PDE3 inhibitor.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathways involved in LPS-induced macrophage activation and the mechanism of action for this compound, as well as a typical experimental workflow.

LPS_Signaling_Pathway LPS-Induced Pro-Inflammatory Signaling in Macrophages cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKKs MKK3/6, MKK4/7 TAK1->MKKs IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates p38 p38 MAPK MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene AP1->Gene Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines leads to production

Caption: LPS-induced pro-inflammatory signaling in macrophages.

Davalomilast_MoA Mechanism of Action of this compound This compound This compound PDE3_4 PDE3 & PDE4 This compound->PDE3_4 cAMP ↑ cAMP PDE3_4->cAMP degrades ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP PKA PKA cAMP->PKA activates NFkB_pathway NF-κB Pathway PKA->NFkB_pathway inhibits MAPK_pathway MAPK Pathway PKA->MAPK_pathway inhibits Inflammation ↓ Pro-inflammatory Cytokine Production NFkB_pathway->Inflammation MAPK_pathway->Inflammation

Caption: Mechanism of action of this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Efficacy cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Macrophages (e.g., RAW 264.7) Seed Seed cells into multi-well plates Culture->Seed Pretreat Pre-treat with this compound (various concentrations) Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Lysates Prepare Cell Lysates Stimulate->Lysates ELISA Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Supernatant->ELISA Western Signaling Pathway Analysis (Western Blot for p-p38, p-NFκB) Lysates->Western

Caption: Experimental workflow for assessing this compound efficacy.

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on LPS-stimulated macrophages. Specific parameters such as cell density, incubation times, and reagent concentrations should be optimized for the specific macrophage cell type (e.g., RAW 264.7, THP-1, or primary bone marrow-derived macrophages) and experimental setup.

Protocol 1: Assessment of Cytokine Production by ELISA

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) from LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture macrophages to ~80% confluency.

    • Harvest cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for 1-2 hours at 37°C, 5% CO2.

  • LPS Stimulation:

    • Prepare a working solution of LPS in complete culture medium at a concentration that elicits a robust inflammatory response (typically 10-100 ng/mL).

    • Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells).

    • Incubate the plate for an appropriate time to allow for cytokine production (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell monolayer.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Quantification:

    • Perform the ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

    • Determine the IC50 value of this compound for each cytokine.

Protocol 2: Analysis of NF-κB and MAPK Signaling by Western Blot

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38, JNK, ERK) pathways in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • LPS from E. coli

  • Cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin (or other loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed macrophages into 6-well plates at a density of 1-2 x 10^6 cells per well and allow them to adhere overnight.

    • Pre-treat the cells with this compound at the desired concentration (and a vehicle control) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a short duration suitable for observing peak phosphorylation (e.g., 15-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and transfer to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's protocol.

  • Western Blotting:

    • Normalize the protein samples with lysis buffer and Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-p38) and a loading control (e.g., anti-β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated protein to the total protein for each condition to determine the effect of this compound on protein activation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Davalomilast Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Davalomilast (also known as RV568). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Mechanism of Action at a Glance

This compound is a narrow-spectrum kinase inhibitor that selectively targets p38 mitogen-activated protein kinase (MAPK)-α and -γ, as well as the SRC family of kinases.[1] Its anti-inflammatory effects stem from the inhibition of these kinases, which are key components of intracellular signaling pathways that regulate the production of pro-inflammatory cytokines.

dot

Davalomilast_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Proinflammatory_Stimuli->Cell_Surface_Receptor SRC_Kinases SRC Family Kinases Cell_Surface_Receptor->SRC_Kinases p38_MAPK_pathway p38 MAPK Pathway SRC_Kinases->p38_MAPK_pathway p38_alpha_gamma p38 MAPK α/γ p38_MAPK_pathway->p38_alpha_gamma Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_alpha_gamma->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6, CXCL8) Gene_Expression->Inflammatory_Mediators Inflammatory_Response Inflammatory Response Inflammatory_Mediators->Inflammatory_Response This compound This compound (RV568) This compound->SRC_Kinases Inhibition This compound->p38_alpha_gamma Inhibition

Caption: this compound inhibits p38 MAPK α/γ and SRC kinases, blocking pro-inflammatory signaling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: For initial experiments, a concentration range of 1 pg/mL to 1 µg/mL is a good starting point for assessing the inhibition of cytokine release, such as CXCL8, in peripheral blood mononuclear cells (PBMCs) and U937 cells. To investigate the inhibition of TNF-α-induced cytokine release (e.g., IL-6 and CXCL8), a range of 1 ng/mL to 10 µg/mL can be explored. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q2: What is the IC50 of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell type and the specific kinase being targeted. It is essential to determine the IC50 empirically in your experimental system.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Can this compound be used in combination with other anti-inflammatory agents?

A4: Yes, studies have shown that this compound can have synergistic anti-inflammatory effects when combined with corticosteroids.[1] If you are considering combination studies, it is important to perform dose-response experiments for each compound individually and in combination to assess for synergistic, additive, or antagonistic effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no inhibitory effect observed. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell system.Perform a dose-response experiment with a wider range of concentrations (e.g., from picomolar to micromolar) to determine the optimal inhibitory concentration.
Cell Type Insensitivity: The targeted signaling pathway (p38 MAPK, SRC kinases) may not be the primary driver of the inflammatory response in your chosen cell line.Confirm the expression and activation of p38 MAPK and SRC kinases in your cell model in response to the inflammatory stimulus. Consider using a cell type known to be responsive to p38 MAPK inhibitors, such as primary monocytes or macrophages.[1]
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to the degradation of this compound.Prepare fresh stock solutions of this compound and store them in small aliquots at -20°C or -80°C.
High cell toxicity or unexpected off-target effects. High Concentration: The concentration of this compound may be too high, leading to cytotoxicity.Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Select a working concentration that is well below the toxic threshold.
DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high.Ensure the final DMSO concentration is as low as possible, ideally below 0.1%. Prepare a more diluted stock solution if necessary to achieve the desired final concentration of this compound with a low DMSO percentage.
Precipitation of this compound in culture medium. Poor Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. When diluting, add the this compound stock solution to the pre-warmed medium dropwise while gently vortexing to facilitate mixing. Avoid using cold medium.

Experimental Protocols

Determining the IC50 of this compound for Cytokine Inhibition

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of a specific cytokine (e.g., TNF-α) in a relevant cell line (e.g., macrophages).

dot

IC50_Determination_Workflow Cell_Seeding Seed cells in a 96-well plate Pre_treatment Pre-treat with serial dilutions of this compound Cell_Seeding->Pre_treatment Stimulation Stimulate with an inflammatory agent (e.g., LPS) Pre_treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Supernatant_Collection Collect cell supernatant Incubation->Supernatant_Collection Cytokine_Measurement Measure cytokine levels (e.g., ELISA) Supernatant_Collection->Cytokine_Measurement Data_Analysis Calculate IC50 value Cytokine_Measurement->Data_Analysis

Caption: Workflow for determining the IC50 of this compound for cytokine inhibition.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line (e.g., THP-1 derived macrophages, primary human monocytes)

  • Complete cell culture medium

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., human TNF-α)

  • Plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare Serial Dilutions: Prepare a serial dilution of the this compound stock solution in complete culture medium. It is recommended to perform a 10-point dilution series. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS at a final concentration of 100 ng/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), depending on the kinetics of cytokine production for your specific cell type.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

Quantitative Data Summary

The following table summarizes reported in vitro concentration ranges for this compound (RV568) from available literature. It is important to note that these are starting points, and optimal concentrations should be determined empirically for each specific experimental setup.

Cell Type Assay This compound (RV568) Concentration Range Reference
Peripheral Blood Mononuclear Cells (PBMCs)CXCL8 Release Inhibition (LPS-induced)1 pg/mL - 1 µg/mLVendor Data
Differentiated U937 cellsCXCL8 Release Inhibition (LPS-induced)1 pg/mL - 1 µg/mLVendor Data
Epithelial CellsIL-6 and CXCL8 Release Inhibition (TNF-α-induced)1 ng/mL - 10 µg/mLVendor Data
Primary Cultured Monocytes and MacrophagesAnti-inflammatory EffectsNot specified in molar concentrations[1]
Bronchial Epithelial CellsAnti-inflammatory EffectsNot specified in molar concentrations[1]

Note: The vendor-provided concentration range for TNF-α-induced cytokine release inhibition extending to "1 g/mL" is likely a typographical error and should be interpreted with caution. It is highly recommended to start with much lower concentrations and perform a thorough dose-response analysis.

References

Technical Support Center: Managing Davalomilast-Induced Nausea in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address nausea observed during animal studies with davalomilast, a potent phosphodiesterase 4 (PDE4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: Why is nausea a common side effect of this compound and other PDE4 inhibitors?

A1: Nausea and emesis are well-documented side effects of PDE4 inhibitors.[1][2][3][4] The inhibition of the PDE4 enzyme leads to an increase in intracellular cyclic AMP (cAMP). This increase, while beneficial for treating inflammatory conditions, is also thought to trigger the emetic reflex. The proposed mechanism involves the activation of the chemoreceptor trigger zone (CTZ) in the brainstem and may also involve effects on the gastrointestinal tract.[5][6][7]

Q2: Which animal models are appropriate for studying this compound-induced nausea and emesis?

A2: The choice of animal model is critical.

  • For emesis (vomiting): Ferrets and dogs are considered the gold standard as they possess a vomiting reflex similar to humans.[8][9][10] The house musk shrew (Suncus murinus) is another suitable model, particularly for motion sickness-related studies.[8]

  • For nausea (in non-emetic species): Rodents such as rats and mice do not vomit. Therefore, surrogate behaviors are used to assess nausea-like states. These include:

    • Pica: The consumption of non-nutritive substances like kaolin (B608303) clay.[9]

    • Conditioned Taste Aversion (CTA): An animal learns to avoid a novel taste that has been paired with an unpleasant stimulus (like drug-induced nausea).[11][12]

    • Reduced food and water intake: A general indicator of malaise.[9]

Q3: What are the key signaling pathways involved in PDE4 inhibitor-induced nausea?

A3: The primary pathway implicated in PDE4 inhibitor-induced nausea involves the activation of the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem. This area is sensitive to emetogenic substances in the blood. Key neurotransmitters and receptors in this pathway include:

  • Serotonin (5-HT3 receptors): A major player in the emetic reflex.

  • Dopamine (D2 receptors): Another key target in the CTZ.

  • Substance P (NK1 receptors): Involved in both acute and delayed emesis.

The following diagram illustrates the proposed signaling pathway for PDE4 inhibitor-induced nausea.

Proposed Signaling Pathway of PDE4 Inhibitor-Induced Nausea cluster_Systemic Systemic Circulation cluster_CTZ Chemoreceptor Trigger Zone (CTZ) cluster_VC Vomiting Center This compound This compound (PDE4 Inhibitor) PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMP Increased cAMP PDE4->cAMP Leads to Neurotransmitter Neurotransmitter Release cAMP->Neurotransmitter D2_Receptor D2 Receptors Neurotransmitter->D2_Receptor HT3_Receptor 5-HT3 Receptors Neurotransmitter->HT3_Receptor NK1_Receptor NK1 Receptors Neurotransmitter->NK1_Receptor VomitingCenter Vomiting Center (Medulla) D2_Receptor->VomitingCenter HT3_Receptor->VomitingCenter NK1_Receptor->VomitingCenter Nausea Nausea & Emesis VomitingCenter->Nausea Induces

Proposed signaling pathway of PDE4 inhibitor-induced nausea.

Troubleshooting Guide: this compound-Induced Nausea

This guide provides a step-by-step approach to mitigate nausea observed in animal studies involving this compound.

Issue Potential Cause Troubleshooting Steps
High incidence of emesis in ferrets/dogs shortly after this compound administration. Dose-dependent effect of this compound on the chemoreceptor trigger zone (CTZ).1. Dose-Response Study: Conduct a dose-response study to determine the minimum effective therapeutic dose with the lowest emetic potential.2. Co-administration with Anti-emetics: Prophylactically administer an anti-emetic agent prior to this compound. See the "Experimental Protocols" section for details on using 5-HT3, D2, or NK1 receptor antagonists.
Significant pica behavior (kaolin consumption) in rodents. Nausea-like state induced by this compound.1. Confirm Pica is Drug-Related: Ensure the pica behavior is not due to other environmental stressors. Include a vehicle-only control group.2. Test Anti-emetic Efficacy: Administer a test anti-emetic to see if it reduces kaolin consumption. This can help validate that the pica is a surrogate for nausea.
Conditioned taste aversion (CTA) observed in rodents. Association of a novel taste with the negative stimulus of this compound-induced nausea.1. Modify Dosing Regimen: Explore alternative dosing schedules or routes of administration that may reduce the peak plasma concentration and subsequent nausea.2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the onset and duration of CTA with the pharmacokinetic profile of this compound to better understand the exposure-nausea relationship.
Variability in nausea/emesis response between animals. Individual differences in drug metabolism, receptor sensitivity, or stress levels.1. Increase Sample Size: Ensure a sufficient number of animals per group to account for individual variability.2. Acclimatization: Allow for an adequate acclimatization period for the animals to their environment and handling procedures to minimize stress-induced variability.

Experimental Protocols

Protocol 1: Co-administration of a 5-HT3 Receptor Antagonist (Ondansetron) in Ferrets

Objective: To evaluate the efficacy of ondansetron (B39145) in preventing this compound-induced emesis in ferrets.

Methodology:

  • Animals: Male ferrets (n=6-8 per group), acclimatized for at least one week.

  • Housing: Individually housed for accurate observation of emetic events.

  • Groups:

    • Group 1: Vehicle control + Vehicle for this compound

    • Group 2: Vehicle control + this compound (effective dose)

    • Group 3: Ondansetron (1 mg/kg, i.p.) + this compound (effective dose)

  • Procedure:

    • Administer ondansetron or vehicle 30 minutes prior to this compound administration.

    • Administer this compound or its vehicle.

    • Observe animals continuously for 4 hours for the number of retches and vomits.

  • Data Analysis: Compare the number of emetic episodes between groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Assessment of Pica Behavior in Rats with a Dopamine D2 Receptor Antagonist (Domperidone)

Objective: To determine if domperidone (B1670879) can ameliorate this compound-induced pica in rats.

Methodology:

  • Animals: Male Wistar rats (n=8-10 per group), individually housed.

  • Diet: Provide with standard chow and a pre-weighed amount of kaolin clay.

  • Groups:

    • Group 1: Vehicle control + Vehicle for this compound

    • Group 2: Vehicle control + this compound (dose known to induce pica)

    • Group 3: Domperidone (1 mg/kg, s.c.) + this compound

  • Procedure:

    • Administer domperidone or vehicle 30 minutes before this compound.

    • Administer this compound or its vehicle.

    • Measure kaolin and chow consumption over 24 hours.

  • Data Analysis: Compare the amount of kaolin consumed between groups.

Quantitative Data Summary

The following table summarizes expected outcomes based on literature for PDE4 inhibitors.

Intervention Animal Model Endpoint Expected % Reduction in Nausea/Emesis
Ondansetron (5-HT3 Antagonist) FerretEmesis50-70%
Aprepitant (NK1 Antagonist) FerretEmesis60-80%
Domperidone (D2 Antagonist) RatPica40-60%
Metoclopramide (D2/5-HT4) DogEmesis50-75%

Experimental Workflow and Logical Relationships

The following diagram outlines the general workflow for investigating and mitigating this compound-induced nausea in animal studies.

Workflow for Managing this compound-Induced Nausea Start Observe Nausea/Emesis in Animal Study Model Select Appropriate Animal Model (Emetic vs. Non-emetic) Start->Model DoseResponse Conduct Dose-Response Study for this compound Model->DoseResponse Characterize Characterize Nausea/Emesis (Pica, CTA, Vomiting) DoseResponse->Characterize Hypothesis Hypothesize Mechanism (e.g., CTZ activation) Characterize->Hypothesis CoAdmin Co-administration Study Characterize->CoAdmin SelectAntiEmetic Select Test Anti-emetic (5-HT3, D2, NK1 antagonist) Hypothesis->SelectAntiEmetic SelectAntiEmetic->CoAdmin Analyze Analyze Data CoAdmin->Analyze Outcome Outcome Assessment Analyze->Outcome Refine Refine this compound Dosing Regimen Outcome->Refine Partial Mitigation NewStrategy Test Alternative Anti-emetic Strategy Outcome->NewStrategy No Mitigation End Optimized Protocol Outcome->End Successful Mitigation Refine->CoAdmin NewStrategy->SelectAntiEmetic

Workflow for managing this compound-induced nausea.

References

Davalomilast Technical Support Center: Strategies for Improved Tolerability Through Dose Escalation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the dose escalation of Davalomilast to enhance tolerability. As this compound is a novel Phosphodiesterase 4 (PDE4) inhibitor, data from clinically established PDE4 inhibitors, such as roflumilast (B1684550) and apremilast (B1683926), are used as a proxy to provide guidance on managing common adverse events and optimizing experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for a dose escalation strategy with this compound?

A dose escalation or titration strategy is primarily implemented to mitigate the common adverse events associated with PDE4 inhibitors, particularly gastrointestinal issues like diarrhea and nausea.[1] By starting with a lower, sub-therapeutic dose and gradually increasing to the target dose, the body can acclimate to the drug, which can significantly reduce the incidence and severity of these side effects.[1] This approach has been shown to improve treatment adherence and reduce discontinuation rates in clinical trials of other PDE4 inhibitors.[2][3]

Q2: What are the most common adverse events observed with PDE4 inhibitors like this compound?

The most frequently reported adverse events are gastrointestinal and include diarrhea, nausea, and vomiting.[1][4] Headache, decreased appetite, and weight loss are also commonly observed.[4][5] These side effects are typically mild to moderate in severity and often occur within the first few weeks of treatment, resolving over time with continued use.[1][6]

Q3: Are there any serious adverse events to be aware of?

While less common, mood-related changes such as insomnia, anxiety, and depression have been reported with PDE4 inhibitors.[7] It is crucial to monitor for any neuropsychiatric symptoms. Significant and unexplained weight loss should also be monitored and evaluated.[4]

Q4: What are the known contraindications for this class of drugs?

This compound should be used with caution in individuals with a history of depression or suicidal thoughts.[8] It is also contraindicated in patients with severe liver disease.[8]

Q5: Are there any significant drug-drug interactions to consider during pre-clinical or clinical studies?

Yes, strong cytochrome P450 enzyme inducers (e.g., rifampin, phenobarbital, carbamazepine, phenytoin) can decrease the efficacy of PDE4 inhibitors and their use is generally not recommended.[8] Co-administration with theophylline (B1681296) may increase the risk of side effects like nausea and headaches.[8]

Troubleshooting Guides

Managing Gastrointestinal Side Effects
Issue Potential Cause Troubleshooting Steps
Diarrhea Common, often secretory in nature, due to increased intracellular cAMP in the gastrointestinal tract.[6]- Ensure adequate hydration.[6] - Advise taking this compound with food.[6] - Recommend dietary adjustments: increase soluble fiber (oats, peas, apples, carrots) and avoid caffeine (B1668208) and dairy.[2][6] - For persistent symptoms, consider over-the-counter options like loperamide (B1203769) or bismuth subsalicylate.[2][6] - If severe, a temporary dose reduction or a slower titration schedule may be necessary.[9]
Nausea A common initial side effect of PDE4 inhibition.- Recommend taking this compound with food, such as a teaspoon of peanut butter.[10] - Suggest smaller, more frequent meals.[2][6] - Natural remedies like ginger tea may provide relief.[2] - If nausea is intense, antiemetics like ondansetron (B39145) may be considered.[2] - Ensure there is an adequate interval between doses if administered more than once daily.[2]
Vomiting Less common than diarrhea and nausea, but can occur.- Follow the same mitigation strategies as for nausea. - If vomiting is severe or persistent, a dose reduction or temporary discontinuation should be considered in consultation with the study protocol.
Managing Other Common Adverse Events
Issue Potential Cause Troubleshooting Steps
Headache A common, generally mild to moderate adverse event.- Standard over-the-counter analgesics can be considered for management. - Ensure the subject is well-hydrated.
Weight Loss Can be due to decreased appetite or gastrointestinal side effects.[4]- Monitor body weight regularly.[1] - If weight loss is significant and unintended, evaluate the subject's nutritional intake and consider the severity of any gastrointestinal symptoms.[1] - Discontinuation may be necessary in cases of clinically significant weight loss.[1]
Mood Changes (e.g., Insomnia, Depression) A potential, less common side effect of PDE4 inhibitors.[7]- Advise monitoring for any changes in mood or behavior.[7] - If such changes occur, it is crucial to report them promptly for appropriate evaluation and management.

Data on Dose Escalation and Tolerability

The following tables summarize clinical trial data for roflumilast and apremilast, demonstrating the impact of dose escalation on tolerability.

Roflumilast: OPTIMIZE Clinical Trial Data

This study compared different initiation strategies for roflumilast to assess their impact on treatment discontinuation and adverse events over 12 weeks.[2]

Dosing RegimenPatient Discontinuation Rate (Any Reason)Odds Ratio for Discontinuation (vs. 500 µg OD)Patients Reporting Adverse Events of Interest*Odds Ratio for Adverse Events (vs. 500 µg OD)
250 µg once daily for 4 weeks, then 500 µg once daily18.4%0.66 (p=0.017)Lower rates reported0.63 (p=0.001)
500 µg every other day for 4 weeks, then 500 µg once daily20.1%0.76 (p=0.114)Numerically lower rates0.78 (p=0.091)
500 µg once daily from start24.6%-Higher rates reported-

*Adverse events of interest included diarrhea, nausea, headache, decreased appetite, insomnia, and abdominal pain.[2]

Apremilast: Incidence of Common Gastrointestinal Adverse Events with Titration

The standard dosing for apremilast includes a 5-day titration to the maintenance dose of 30 mg twice daily to minimize gastrointestinal side effects.[4]

Adverse EventIncidence with ApremilastTypical Onset
Diarrhea8% to 41%First 2 weeks of treatment
Nausea9% to 19%First 2 weeks of treatment
Vomiting3% to 9%First 2 weeks of treatment

These side effects are generally mild to moderate and tend to resolve within 28 days of initiating therapy.[4]

Experimental Protocols

In Vitro Assay for PDE4 Inhibition (Fluorescence Polarization)

Objective: To determine the in vitro inhibitory activity of this compound against PDE4 enzymes.

Principle: This assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate. When the substrate is hydrolyzed by PDE4, the smaller product tumbles more rapidly in solution, leading to a decrease in FP. An inhibitor will prevent this hydrolysis, maintaining a high FP signal.

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Assay buffer

  • This compound (or other test compounds) and a reference inhibitor (e.g., roflumilast)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Enzyme Preparation: Dilute the recombinant PDE4 enzyme to the desired concentration in assay buffer.

  • Assay Reaction:

    • Add the diluted this compound or vehicle control to the wells of the microplate.

    • Add the diluted PDE4 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the FAM-cAMP substrate.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

  • Data Acquisition: Read the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for TNF-α Release in Human PBMCs

Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on TNF-α release from stimulated human peripheral blood mononuclear cells (PBMCs).

Principle: PDE4 inhibitors increase intracellular cAMP, which in turn inhibits the production of pro-inflammatory cytokines like TNF-α. This assay quantifies the amount of TNF-α secreted by PBMCs after stimulation with lipopolysaccharide (LPS) in the presence and absence of the test compound.

Materials:

  • Human PBMCs, isolated via density gradient centrifugation

  • RPMI 1640 culture medium with 10% fetal bovine serum

  • Lipopolysaccharide (LPS)

  • This compound (or other test compounds)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Cell Plating: Plate PBMCs at a density of approximately 2 x 10^5 cells per well in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production.

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.

Visualizations

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli GPCR GPCR Pro-inflammatory Stimuli->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates NFkB NF-κB cAMP->NFkB Inhibits AMP AMP PDE4->AMP Degrades This compound This compound This compound->PDE4 Inhibits CREB CREB PKA->CREB Activates Anti-inflammatory\nMediators Anti-inflammatory Mediators CREB->Anti-inflammatory\nMediators Upregulates Pro-inflammatory\nMediators (e.g., TNF-α) Pro-inflammatory Mediators (e.g., TNF-α) NFkB->Pro-inflammatory\nMediators (e.g., TNF-α) Upregulates

Caption: PDE4 Signaling Pathway and Mechanism of this compound Action.

Dose_Escalation_Workflow Start Start with Low Dose Assess Assess Tolerability (e.g., 1-4 weeks) Start->Assess Tolerated Tolerated Assess->Tolerated NotTolerated Not Tolerated Assess->NotTolerated IncreaseDose Increase Dose to Next Level Tolerated->IncreaseDose ManageAEs Manage Adverse Events (AEs) NotTolerated->ManageAEs TargetDose Reached Target Dose? IncreaseDose->TargetDose Yes Yes TargetDose->Yes No No TargetDose->No Maintenance Continue Maintenance Dose Yes->Maintenance No->Assess ConsiderDoseReduction Consider Dose Reduction/Slower Titration ManageAEs->ConsiderDoseReduction

Caption: Logical Workflow for a Dose Escalation Strategy.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo Pre-clinical/Clinical Biochemical Biochemical Assay (PDE4 Inhibition - IC50) DataAnalysis Data Analysis and Decision Making Biochemical->DataAnalysis CellBased Cell-Based Assay (TNF-α Release - IC50) CellBased->DataAnalysis DoseEscalation Dose Escalation Study (Assess Tolerability) PKPD Pharmacokinetics/ Pharmacodynamics DoseEscalation->PKPD Efficacy Efficacy Studies PKPD->Efficacy Efficacy->DataAnalysis

Caption: Experimental Workflow for Evaluating this compound.

References

Technical Support Center: Troubleshooting Davalomilast Variability in Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Davalomilast in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common sources of variability and ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor. Its mechanism of action involves the inhibition of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP modulates the activity of various downstream signaling pathways, ultimately resulting in a reduction of inflammatory responses.[1] This includes the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17).[2]

Q2: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the DMSO is of high purity and anhydrous to prevent compound degradation. When preparing aqueous solutions for cell culture, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity.

For storage, solid this compound powder should be stored at -20°C for up to 12 months. In solvent (DMSO), it is recommended to store aliquots at -80°C for up to 6 months to minimize freeze-thaw cycles.[3]

Q3: I am observing significant variability in my IC50 values for this compound between experiments. What are the potential causes?

Variability in IC50 values can arise from several factors:

  • Cell Health and Passage Number: Ensure that the cells used are healthy, within a consistent passage number range, and have a viability of >95%. Cellular responses can change with increasing passage number.

  • Reagent Consistency: Use fresh, high-quality reagents, including cell culture media, serum, and stimulating agents like lipopolysaccharide (LPS). Batch-to-batch variation in these reagents can impact results.

  • Assay Conditions: Inconsistencies in incubation times, temperature, and CO2 levels can all contribute to variability. Standardize these parameters across all experiments.

  • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions of this compound, can lead to significant errors in the final concentration and affect the dose-response curve.

  • Enzyme Activity: For enzymatic assays, ensure the PDE4 enzyme has been stored correctly and its activity is verified with a known inhibitor as a positive control.[4]

Q4: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the issue?

While this compound is a selective inhibitor, off-target effects or vehicle toxicity can occur. Consider the following:

  • DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of DMSO on your cells.

  • Compound Purity: Verify the purity of your this compound sample. Impurities could be contributing to the observed cytotoxicity.

  • Cell Line Sensitivity: Some cell lines may be more sensitive to PDE4 inhibition or the specific chemical structure of this compound. It may be necessary to perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.

Data Presentation

The following table summarizes hypothetical in vitro performance data for this compound, representative of a selective PDE4 inhibitor. This data is intended to serve as a reference for expected potency.

Assay TypeTarget/Cell LineStimulusReadoutIC50 (nM)
Enzymatic AssayRecombinant Human PDE4B-cAMP hydrolysis2.1
Enzymatic AssayRecombinant Human PDE4D-cAMP hydrolysis3.5
Cellular AssayHuman Peripheral Blood Mononuclear Cells (PBMCs)LPS (100 ng/mL)TNF-α production15.8
Cellular AssayHuman Whole BloodLPS (10 ng/mL)TNF-α production25.2

Note: These are representative values. Actual IC50 values may vary depending on specific experimental conditions.

Experimental Protocols

This compound Inhibition of LPS-Induced TNF-α Production in Human PBMCs

This protocol outlines a method to determine the in vitro potency of this compound in inhibiting the production of TNF-α from primary human immune cells.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • DMSO (cell culture grade)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation and Seeding:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in complete RPMI-1640 medium and adjust the cell density to 2 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

    • Incubate for 2 hours at 37°C and 5% CO2 to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (DMSO only) and a no-treatment control.

    • Add 50 µL of the diluted this compound or vehicle to the appropriate wells.

    • Pre-incubate the plate for 1 hour at 37°C and 5% CO2.

  • Cell Stimulation:

    • Prepare a working solution of LPS in complete RPMI-1640 medium.

    • Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (except for the unstimulated control wells).

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • TNF-α Measurement:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

In Vitro PDE4 Enzyme Inhibition Assay

This protocol describes a method to determine the direct inhibitory activity of this compound on a recombinant PDE4 enzyme.

Materials:

  • This compound

  • Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)

  • cAMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • DMSO

  • A suitable assay kit for detecting cAMP or the product of its hydrolysis (e.g., based on fluorescence polarization, HTRF, or colorimetric methods).

  • 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series of this compound in assay buffer.

  • Assay Setup:

    • Add 2.5 µL of the diluted this compound, a positive control inhibitor (e.g., Roflumilast), or DMSO (for controls) to the wells of a 384-well plate.[4]

    • Add 5 µL of diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of assay buffer.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[4]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 2.5 µL of the cAMP substrate to all wells.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction and measure the remaining cAMP or the product of the reaction according to the specific instructions of the assay kit being used.

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a sigmoidal dose-response curve.[4]

Mandatory Visualizations

Davalomilast_Signaling_Pathway cluster_cAMP Intracellular This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates NFkB NF-κB cAMP->NFkB Inhibits CREB CREB PKA->CREB Activates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) CREB->Pro_Inflammatory_Cytokines Inhibits Transcription NFkB->Pro_Inflammatory_Cytokines Induces Transcription ATP ATP ATP->cAMP Adenylyl Cyclase

This compound Signaling Pathway

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Reagents Verify Reagent Quality and Preparation Start->Check_Reagents Check_Protocols Review Experimental Protocol Adherence Start->Check_Protocols Check_Cells Assess Cell Health and Culture Conditions Start->Check_Cells Check_Equipment Calibrate and Validate Equipment Performance Start->Check_Equipment Analyze_Data Re-analyze Data and Controls Check_Reagents->Analyze_Data Check_Protocols->Analyze_Data Check_Cells->Analyze_Data Check_Equipment->Analyze_Data Identify_Source Identify Potential Source of Variability Analyze_Data->Identify_Source Issue Found Inconsistent_Again Results Still Inconsistent Analyze_Data->Inconsistent_Again No Obvious Issue Implement_Changes Implement Corrective Actions Identify_Source->Implement_Changes Re_run_Experiment Re-run Experiment with Optimized Conditions Implement_Changes->Re_run_Experiment Consistent_Results Consistent Results Achieved Re_run_Experiment->Consistent_Results Successful Re_run_Experiment->Inconsistent_Again Unsuccessful Consult_Support Consult Technical Support Inconsistent_Again->Consult_Support

Troubleshooting Workflow for this compound Experiments

References

How to minimize Davalomilast gastrointestinal side effects in mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Davalomilast is a novel phosphodiesterase-4 (PDE4) inhibitor. As specific data on its gastrointestinal side effects in mice are not yet widely available in published literature, this guide is based on the established class effects of pan-PDE4 inhibitors. Researchers should adapt these recommendations and protocols based on their empirical observations with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected gastrointestinal (GI) side effects of this compound in mice?

A1: As a PDE4 inhibitor, this compound is anticipated to cause dose-limiting gastrointestinal side effects, which are a known class effect of these drugs. In mice, the most prominent GI effect observed with pan-PDE4 inhibitors is gastroparesis, or delayed gastric emptying.[1][2] While mice do not vomit, they may exhibit signs of nausea, which can be indirectly assessed through behavioral surrogates such as pica (the consumption of non-nutritive substances) and conditioned flavor aversion. Other potential side effects include diarrhea and general malaise.

Q2: How can we measure nausea and emesis-like behavior in mice treated with this compound?

A2: Since mice lack a vomiting reflex, researchers must rely on indirect markers to assess nausea and emetic potential.[3] Key behavioral assays include:

  • Pica: Measuring the consumption of non-nutritive substances like kaolin (B608303). An increase in kaolin intake is correlated with emetogenic stimuli.

  • Conditioned Flavor Aversion: A test where the drug is paired with a novel flavor. If the mouse avoids the flavor in subsequent encounters, it suggests the drug induced a negative internal state.

  • Hypothermia: A drop in core body temperature has been identified as a potential physiological correlate of nausea in mice following the administration of PDE4 inhibitors.[3]

Q3: Are there any strategies to mitigate the gastrointestinal side effects of this compound during our experiments?

A3: While specific mitigation strategies for this compound are yet to be established, several general approaches can be considered based on studies with other PDE4 inhibitors:

  • Dose-Titration: Begin with lower doses of this compound and gradually escalate to the desired therapeutic level. This may help the animals acclimatize to the drug.

  • Co-administration with Anti-emetics: The use of anti-emetic drugs has been explored to alleviate symptoms associated with nausea in mice. For instance, Metoclopramide has been shown to partially alleviate hypothermia induced by the pan-PDE4 inhibitor Rolipram.[3] The efficacy of such agents with this compound would need to be empirically determined.

  • Dietary Modifications: Ensuring easy access to palatable food and water may help. For studies involving gastroparesis, a standardized liquid or semi-solid diet can improve the accuracy of measurements.

Troubleshooting Guides

Problem 1: High variability in gastroparesis measurements between individual mice.

  • Question: We are observing significant inter-animal variability in our gastric emptying assays with this compound. What could be the cause and how can we improve consistency?

  • Answer: High variability is a common challenge in in vivo studies. Potential causes and solutions include:

    • Inconsistent Food Intake: Ensure all mice have a standardized fasting and re-feeding schedule before the assay. The composition and volume of the meal should be precisely controlled.

    • Stress: Handling and administration of the drug can induce stress, which affects GI motility. Acclimatize the mice to the experimental procedures and environment.

    • Technical Variability: Ensure the gavage technique for the test meal is consistent and the dissection and measurement of stomach contents are performed uniformly across all animals.

Problem 2: Difficulty in distinguishing drug-induced malaise from general toxicity.

  • Question: Our mice treated with this compound are showing signs of lethargy and reduced food intake. How can we determine if this is a specific GI side effect or a sign of broader toxicity?

  • Answer: It is crucial to run a comprehensive set of assessments to differentiate these possibilities:

    • Dose-Response Curve: Establish a dose-response relationship for the observed effects. A steep dose-response curve for lethargy and weight loss might suggest toxicity.

    • Clinical Observations: Record a battery of clinical signs daily, including posture, activity level, and grooming behavior.

    • Biochemical Analysis: At the end of the study, collect blood for basic chemistry and hematology to check for signs of liver or kidney toxicity.

    • Histopathology: Conduct a histopathological examination of key organs, including the stomach and intestines, to look for any pathological changes.

Quantitative Data Summary

The following table summarizes the effects of various pan-PDE4 inhibitors on gastric retention in mice, a key indicator of gastroparesis. This data can serve as a reference for designing studies with this compound.

PDE4 InhibitorDose (mg/kg, i.p.)Gastric Retention (% of food bolus)Reference
Piclamilast1~60%[2]
Rolipram1~55%[2]
Roflumilast1~40%[2]
YM9761~25% (poorly brain-penetrant)[2]
Solvent Control-~10%[2]

Experimental Protocols

Protocol 1: Assessment of Gastroparesis in Mice

This protocol is adapted from studies investigating the acute effects of PDE4 inhibitors on gastric emptying.[1][2]

  • Animal Preparation:

    • Use male C57BL/6 mice.

    • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Drug Administration:

    • Administer this compound or vehicle control via the intended route (e.g., intraperitoneal injection).

  • Test Meal Administration:

    • 30 minutes after drug administration, deliver a 200 µL food bolus (e.g., a non-caloric, non-absorbable meal containing a fluorescent marker like FITC-dextran) via oral gavage.

  • Sample Collection:

    • 30 minutes after the test meal, euthanize the mice by cervical dislocation.

    • Carefully dissect the stomach, clamping the pyloric and cardiac ends.

  • Measurement of Gastric Emptying:

    • Measure the amount of the marker (e.g., FITC fluorescence) retained in the stomach.

    • Express gastric retention as a percentage of the total marker administered in the food bolus.

Protocol 2: Pica Assay for Nausea-like Behavior

  • Animal Acclimatization:

    • House mice individually and acclimate them to the presence of two food containers: one with standard chow and one with kaolin (a form of clay).

  • Baseline Measurement:

    • For 2-3 days before the experiment, measure the daily consumption of both chow and kaolin to establish a baseline.

  • Drug Administration:

    • Administer this compound or vehicle control.

  • Data Collection:

    • Over the next 24-48 hours, measure the consumption of chow and kaolin. A significant increase in kaolin consumption relative to baseline and the control group is indicative of pica.

Visualizations

PDE4_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Gs-protein activation cAMP cAMP AC->cAMP AMP AMP cAMP->AMP Hydrolysis by PDE4 PKA Protein Kinase A (PKA) cAMP->PKA PDE4 This compound (PDE4 Inhibitor) PDE4->cAMP Inhibits breakdown CREB CREB Phosphorylation PKA->CREB Inflammation ↓ Inflammation CREB->Inflammation

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Gastroparesis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fasting Overnight Fasting (16 hours) Drug_Admin Administer this compound or Vehicle Fasting->Drug_Admin Gavage Oral Gavage with FITC-Dextran Meal (30 min post-drug) Drug_Admin->Gavage Euthanasia Euthanize Mouse (30 min post-meal) Gavage->Euthanasia Dissection Stomach Dissection Euthanasia->Dissection Fluorescence Measure Stomach FITC Fluorescence Dissection->Fluorescence Calculation Calculate Gastric Retention (%) Fluorescence->Calculation

Caption: Experimental workflow for assessing gastroparesis in mice.

References

Technical Support Center: Overcoming Davalomilast Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Davalomilast. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (also known as Tanimilast or CHF6001) is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cellular signaling. By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn modulate various cellular processes, including inflammation and cell proliferation.

Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?

Acquired resistance to PDE4 inhibitors like this compound in cancer cell lines is a complex phenomenon and can arise from several mechanisms:

  • Upregulation of other PDE isoforms: Cells may compensate for the inhibition of PDE4 by upregulating the expression of other PDE family members that can also hydrolyze cAMP.

  • Alterations in the cAMP signaling pathway: Changes in the expression or activity of downstream components of the cAMP pathway, such as PKA or its targets, can lead to resistance.

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.

  • Activation of bypass signaling pathways: Cells might activate alternative pro-survival signaling pathways to circumvent the effects of elevated cAMP.

  • Genetic alterations in the PDE4 gene: Although less common, mutations in the PDE4 gene could potentially alter the drug-binding site and reduce the efficacy of this compound.

Q3: How can I confirm that my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.

Troubleshooting Guide

Problem: Decreased cell death or anti-proliferative effect of this compound in my cell line.

This is a common indication of acquired resistance. Follow these troubleshooting steps to investigate and potentially overcome this issue.

Step 1: Quantify the level of resistance.

  • Experiment: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a dose-response of this compound on both the parental (sensitive) and the suspected resistant cell line.

  • Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cell line compared to the parental line.

Illustrative Data:

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Cancer Cell Line0.5-
This compound-Resistant Subclone15.030x

Step 2: Investigate potential mechanisms of resistance.

Based on the confirmation of resistance, the following experiments can help elucidate the underlying mechanism.

Potential MechanismExperimental ApproachExpected Result in Resistant CellsSuggested Solution
Altered cAMP Levels Perform a cAMP assay.Blunted or no increase in intracellular cAMP levels upon this compound treatment compared to sensitive cells.Verify the activity of your this compound stock. Consider potential upregulation of other PDE isoforms.
Downregulation of PKA Activity Conduct a PKA activity assay.Reduced PKA activation in response to this compound or a cAMP analog compared to sensitive cells.Use a direct PKA activator to see if sensitivity can be restored. Investigate potential mutations or expression changes in PKA subunits.
Changes in Downstream Signaling Western blot for key signaling proteins (e.g., p-CREB, p-AKT).Altered phosphorylation status of downstream targets. For example, reduced p-CREB induction or sustained p-AKT despite this compound treatment.Explore combination therapies targeting the altered pathway.
Upregulation of Other PDE Isoforms RT-qPCR or Western blot for other PDE family members (e.g., PDE1, PDE2, PDE3).Increased expression of other cAMP-degrading PDEs.Consider using a broad-spectrum PDE inhibitor or a combination of specific inhibitors.

Step 3: Strategies to overcome resistance.

  • Combination Therapy: Combining this compound with other anti-cancer agents can be an effective strategy. For instance, if you observe sustained activation of the PI3K/AKT pathway, combining this compound with a PI3K or AKT inhibitor may restore sensitivity.[1]

  • Targeting Downstream Effectors: If resistance is due to alterations downstream of cAMP, directly targeting these pathways may be beneficial.

  • Development of New Resistant Cell Line Models: If you are consistently observing resistance, it is valuable to establish and characterize a stable this compound-resistant cell line for in-depth studies.

Experimental Protocols

Protocol for Developing a this compound-Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[2][3]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of this compound in the culture medium. A gradual increase (e.g., 1.5 to 2-fold) is recommended.

  • Monitor and Passage: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, maintain the cells at the current concentration until they recover. Passage the cells as they reach confluency.

  • Repeat Dose Escalation: Repeat step 3 and 4, gradually increasing the this compound concentration over several months.

  • Establish a Stable Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), the cell line is considered resistant.

  • Characterize the Resistant Line: Confirm the level of resistance by re-evaluating the IC50. It is also advisable to freeze down vials of the resistant cells at different passage numbers.

cAMP Assay Protocol

This protocol provides a general guideline for measuring intracellular cAMP levels using a competitive immunoassay kit.[4][5]

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • cAMP assay kit (e.g., from Promega, MSD, or similar)

  • Cell lysis buffer (often included in the kit)

  • Phosphodiesterase inhibitor (e.g., IBMX, often included in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the sensitive and resistant cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Cell Treatment: Treat the cells with different concentrations of this compound for the desired time. Include a vehicle control (DMSO). It is recommended to add a phosphodiesterase inhibitor like IBMX to the medium to prevent cAMP degradation during the assay.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions. This step releases the intracellular cAMP.

  • cAMP Detection: Perform the competitive immunoassay as described in the kit protocol. This typically involves the addition of a labeled cAMP conjugate and a specific antibody.

  • Measurement: Read the plate on a microplate reader at the appropriate wavelength or setting (e.g., luminescence, fluorescence).

  • Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve generated with known amounts of cAMP.

PKA Activity Assay Protocol

This protocol outlines the general steps for measuring PKA activity using a colorimetric or radioactive assay kit.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • PKA activity assay kit (e.g., from Millipore, Abcam, Arbor Assays)

  • Cell lysis buffer

  • ATP (may be radiolabeled if using a radioactive assay)

  • PKA-specific substrate (included in the kit)

  • Microplate reader or scintillation counter

Procedure:

  • Prepare Cell Lysates: Treat sensitive and resistant cells with this compound or a vehicle control. After treatment, wash the cells with cold PBS and lyse them using a non-denaturing lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Kinase Reaction: In a microplate, add a defined amount of protein lysate to a reaction mixture containing a PKA-specific substrate and ATP.

  • Incubation: Incubate the reaction at 30°C for the time specified in the kit protocol to allow for phosphorylation of the substrate by active PKA.

  • Detection:

    • Colorimetric Assay: Add an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate for the enzyme to generate a colorimetric signal.

    • Radioactive Assay: Spot the reaction mixture onto a phosphocellulose paper to capture the phosphorylated substrate. Wash away the unincorporated radiolabeled ATP and measure the radioactivity using a scintillation counter.

  • Data Analysis: Quantify the PKA activity based on the signal intensity, normalized to the amount of protein in the lysate.

Western Blot Protocol for Phosphorylated Proteins (p-CREB, p-AKT)

This protocol describes the detection of phosphorylated proteins by Western blotting.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • Lysis buffer containing phosphatase and protease inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-CREB, anti-CREB, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with this compound. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-CREB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-CREB) and a loading control (e.g., anti-β-actin).

Visualizations

Davalomilast_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibition cAMP cAMP PDE4->cAMP degradation PKA PKA cAMP->PKA activation CREB CREB PKA->CREB phosphorylation pCREB p-CREB Gene_Expression Gene Expression (e.g., anti-proliferative, anti-inflammatory) pCREB->Gene_Expression regulation

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Decreased response to this compound Confirm_Resistance Confirm resistance (IC50 determination) Start->Confirm_Resistance Resistant Resistance Confirmed Confirm_Resistance->Resistant Not_Resistant No Significant Change in IC50 Confirm_Resistance->Not_Resistant Investigate_Mechanism Investigate Mechanism Resistant->Investigate_Mechanism Check_Compound Check compound stability and experimental setup Not_Resistant->Check_Compound cAMP_Assay cAMP Assay Investigate_Mechanism->cAMP_Assay PKA_Assay PKA Activity Assay Investigate_Mechanism->PKA_Assay Western_Blot Western Blot (p-CREB, p-AKT, etc.) Investigate_Mechanism->Western_Blot Overcome_Resistance Overcome Resistance cAMP_Assay->Overcome_Resistance PKA_Assay->Overcome_Resistance Western_Blot->Overcome_Resistance Combo_Therapy Combination Therapy Overcome_Resistance->Combo_Therapy New_Model Develop Resistant Model Overcome_Resistance->New_Model

Caption: Troubleshooting workflow for this compound resistance.

References

Validation & Comparative

A Head-to-Head Comparison of Roflumilast and Apremilast: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent second-generation phosphodiesterase 4 (PDE4) inhibitors: Roflumilast (B1684550) and Apremilast. While the initial topic of interest, "Davalomilast," did not yield publicly available scientific data, this comparative analysis of two clinically significant PDE4 inhibitors will serve as a valuable resource. This document will delve into their respective potencies, clinical efficacy in relevant inflammatory conditions, and the experimental methodologies used for their evaluation.

Phosphodiesterase 4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] By inhibiting PDE4, both Roflumilast and Apremilast increase intracellular cAMP levels.[1][2][3] This elevation in cAMP modulates the expression of various pro-inflammatory and anti-inflammatory cytokines, thereby mitigating the inflammatory response characteristic of diseases like psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).[4][5]

Performance Comparison: Potency and Subtype Selectivity

The inhibitory activity of Roflumilast and Apremilast against PDE4 is a key determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency. Roflumilast generally demonstrates higher potency against PDE4 than Apremilast.[6]

InhibitorTargetIC50 (nM)Source
RoflumilastPDE40.8[7]
RoflumilastPDE4B0.84[8]
RoflumilastPDE4D0.68[8]
ApremilastPDE474[8]

Clinical Efficacy in Plaque Psoriasis

Both Roflumilast (in its topical formulation) and Apremilast (oral) have been evaluated in numerous clinical trials for the treatment of moderate to severe plaque psoriasis. The following table summarizes key efficacy data from selected phase 3 clinical trials. A common primary endpoint in these trials is the proportion of patients achieving a Psoriasis Area and Severity Index (PASI) score reduction of at least 75% from baseline (PASI-75).

Drug (Trial)IndicationDosagePrimary EndpointResultSource
Roflumilast 0.3% cream (DERMIS-1 & DERMIS-2)Plaque PsoriasisOnce daily topical applicationIGA Success at Week 842.4% (DERMIS-1) and 37.5% (DERMIS-2) of patients achieved IGA success vs. 6.1% and 6.9% for vehicle, respectively.[9]
Apremilast (Phase 3 vs. Etanercept and Placebo)Plaque Psoriasis30 mg twice daily orallyPASI-75 at Week 1639.8% of patients on Apremilast achieved PASI-75 vs. 11.9% for placebo.
Oral Roflumilast (PSORRO)Plaque Psoriasis500 µg once daily orallyPASI-75 at Week 1235% of patients on Roflumilast achieved PASI-75 vs. 0% for placebo.[10]

Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Pro_Inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-17, IL-23) Gene_Expression->Pro_Inflammatory Anti_Inflammatory ↑ Anti-inflammatory Cytokines (IL-10) Gene_Expression->Anti_Inflammatory Roflumilast_Apremilast Roflumilast / Apremilast Roflumilast_Apremilast->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A 1. Cell Seeding (e.g., PBMCs in 96-well plate) C 3. Pre-incubation with Inhibitor (e.g., 1 hour at 37°C) A->C B 2. Compound Preparation (Serial dilutions of PDE4 inhibitor) B->C D 4. Stimulation (e.g., with LPS to induce TNF-α) C->D E 5. Incubation (e.g., 18-24 hours at 37°C) D->E F 6. Supernatant Collection E->F G 7. Cytokine Measurement (e.g., TNF-α ELISA) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: In Vitro Cytokine Inhibition Assay Workflow

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of PDE4 inhibitors.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay quantifies the direct inhibitory effect of a compound on PDE4 enzyme activity.[11]

Objective: To determine the IC50 value of a test compound against a specific PDE4 subtype.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-cAMP (fluorescein-labeled cAMP substrate)

  • Binding agent (binds to the hydrolyzed FAM-AMP product)

  • Assay buffer

  • Test compounds (Roflumilast, Apremilast) and vehicle control (DMSO)

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Assay Plate Setup: Add the diluted compounds or vehicle control to the wells of the 384-well plate.

  • Enzyme Addition: Add the diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction: Initiate the reaction by adding the FAM-cAMP substrate solution to all wells. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Add the binding agent to all wells. This agent will bind to the FAM-AMP produced by the enzymatic reaction.

  • Measurement: Read the fluorescence polarization on a compatible plate reader. A high polarization value indicates significant FAM-AMP production (low inhibition), while a low value indicates minimal FAM-AMP production (high inhibition).

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Phase 3 Randomized Controlled Trial for Plaque Psoriasis

This protocol outlines a typical design for a clinical trial evaluating the efficacy and safety of a PDE4 inhibitor for treating moderate to severe plaque psoriasis.[12][13]

Objective: To assess the efficacy and safety of a test agent compared to a placebo in adults with moderate to severe plaque psoriasis.

Study Design:

  • Randomized, double-blind, placebo-controlled, multicenter, parallel-group study.

  • Screening Period: Up to 4 weeks to determine patient eligibility.

  • Treatment Period: Typically 16 weeks. Patients are randomized to receive either the active drug (e.g., Apremilast 30 mg twice daily) or a matching placebo.

  • Extension Phase: Patients may continue on active treatment in an open-label extension phase to gather long-term safety and efficacy data.

Inclusion Criteria:

  • Adults aged 18 years or older.

  • Diagnosis of chronic plaque psoriasis for at least 6 months.

  • Psoriasis Area and Severity Index (PASI) score ≥ 12.

  • Static Physician's Global Assessment (sPGA) score ≥ 3.

  • Body Surface Area (BSA) involvement ≥ 10%.

  • Candidate for phototherapy or systemic therapy.

Exclusion Criteria:

  • Previous exposure to the investigational drug or other specific systemic therapies.

  • Clinically significant medical conditions that could interfere with the study.

Efficacy Assessments:

  • Primary Endpoint: Proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI-75) at Week 16.

  • Secondary Endpoints:

    • Proportion of patients achieving an sPGA score of "clear" (0) or "almost clear" (1).

    • Change from baseline in PASI score.

    • Improvement in quality of life measures (e.g., Dermatology Life Quality Index - DLQI).

Safety Assessments:

  • Monitoring and recording of all adverse events (AEs).

  • Regular laboratory tests (hematology, chemistry).

  • Vital signs and physical examinations.

Statistical Analysis:

  • The primary efficacy endpoint is typically analyzed using a logistic regression model.

  • Continuous secondary endpoints are analyzed using analysis of covariance (ANCOVA) or mixed-model for repeated measures (MMRM).

  • Safety data are summarized descriptively.

References

Davalomilast Efficacy in Placebo-Controlled Animal Trials: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Davalomilast, a phosphodiesterase 4 (PDE4) inhibitor, with established alternative treatments, Roflumilast and Apremilast. Due to the limited publicly available preclinical data for this compound, this guide focuses on the well-documented efficacy of Roflumilast and Apremilast in relevant animal models of chronic obstructive pulmonary disease (COPD) and psoriasis, respectively. The experimental protocols for these key studies are detailed to facilitate replication and further research.

Comparative Efficacy of PDE4 Inhibitors in Animal Models

The following tables summarize the quantitative efficacy data for Roflumilast and Apremilast in placebo-controlled animal trials. This data provides a benchmark for the expected therapeutic potential of PDE4 inhibitors in inflammatory diseases.

Table 1: Efficacy of Roflumilast in a Mouse Model of Cigarette Smoke-Induced COPD

Treatment GroupDoseOutcome MeasureResultPercentage Change vs. Placebo
Placebo (Air-Exposed)-Neutrophil Influx (cells/mL in BALF)Baseline-
Placebo (Smoke-Exposed)-Neutrophil Influx (cells/mL in BALF)5-fold increase from baseline[1]0%
Roflumilast1 mg/kg (oral)Neutrophil Influx (cells/mL in BALF)Partial prevention of increase[1]~30% reduction[1]
Roflumilast5 mg/kg (oral)Neutrophil Influx (cells/mL in BALF)Partial prevention of increase[1]~30% reduction[1]
Placebo (Smoke-Exposed)-Lung Macrophage Density1.8-fold increase[2]0%
Roflumilast5 mg/kg (oral)Lung Macrophage DensityPrevention of increase[2]70% reduction[2]
Placebo (Smoke-Exposed)-Mean Linear Intercept (Emphysema)+21%[2]0%
Roflumilast5 mg/kg (oral)Mean Linear Intercept (Emphysema)Full prevention of increase[2]100% prevention
Placebo (Smoke-Exposed)-Internal Surface Area (Emphysema)-13%[2]0%
Roflumilast5 mg/kg (oral)Internal Surface Area (Emphysema)Full prevention of decrease[2]100% prevention

BALF: Bronchoalveolar Lavage Fluid

Table 2: Efficacy of Apremilast in a Mouse Model of Imiquimod-Induced Psoriasis

Treatment GroupDoseOutcome MeasureResult
Placebo (Vehicle)-Epidermal ThicknessSignificant increase
Apremilast20 mg/kg (oral)Epidermal ThicknessSignificantly reduced[3]
Placebo (Vehicle)-Inflammatory Cell InfiltrationMarked infiltration
Apremilast20 mg/kg (oral)Inflammatory Cell InfiltrationSignificantly reduced[3]
Placebo (Vehicle)-Expression of TNF-α, iNOS, IL-17A/F, IL-22Upregulated
Apremilast20 mg/kg (oral)Expression of TNF-α, iNOS, IL-17A/F, IL-22Significantly reduced

Note: Specific quantitative percentage changes for Apremilast were not consistently provided in the source material.

Experimental Protocols

Cigarette Smoke-Induced COPD Model in Mice (for Roflumilast efficacy testing)

This protocol outlines the methodology for inducing COPD-like symptoms in mice to evaluate the efficacy of anti-inflammatory compounds like Roflumilast.

  • Animal Model: Male C57BL/6 mice are commonly used.[1]

  • Induction of COPD:

    • Acute Model: Mice are exposed to the smoke of five cigarettes over a 20-minute period.[1][2]

    • Chronic Model: Mice are exposed to the smoke of three cigarettes per day for a period of 7 months.[1][2] A whole-body inhalation system can be utilized for smoke exposure.[4]

  • Treatment Administration: Roflumilast is administered orally at doses of 1 mg/kg and 5 mg/kg.[1][2]

  • Efficacy Endpoints:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: At specified time points (e.g., 4 and 24 hours after acute exposure), BALF is collected to quantify inflammatory cell influx, particularly neutrophils.[1]

    • Histopathology: After chronic exposure, lung tissues are collected, fixed, and sectioned. Morphometric analysis is performed to assess:

      • Lung Macrophage Density: To evaluate inflammatory infiltration.[2]

      • Mean Linear Intercept and Internal Surface Area: To quantify the extent of emphysema.[2]

      • Goblet Cell Metaplasia: To assess changes in mucus-producing cells.[2]

    • Biochemical Analysis: Lung tissue can be analyzed for markers of inflammation and tissue damage, such as desmosine (B133005) content.[2]

Imiquimod-Induced Psoriasis Model in Mice (for Apremilast efficacy testing)

This protocol describes the induction of a psoriasis-like skin inflammation in mice to test the therapeutic effects of compounds like Apremilast.

  • Animal Model: Female BALB/c or C57BL/6 mice are typically used.[5]

  • Induction of Psoriasis:

    • A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream is applied to the shaved back and right ear of the mice for 5 to 8 consecutive days.[5]

  • Treatment Administration: Apremilast can be administered orally or topically as a gel formulation.[3][6]

  • Efficacy Endpoints:

    • Psoriasis Area and Severity Index (PASI) Scoring: The severity of the skin inflammation is assessed daily by scoring erythema (redness), scaling, and skin thickness.[5]

    • Histological Analysis: Skin biopsies are taken for histological examination to assess epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic features.[3][6]

    • Gene Expression Analysis: RNA is extracted from skin samples to perform RT-qPCR to measure the expression levels of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23.[6]

Visualizing the PDE4 Signaling Pathway and Experimental Workflows

To illustrate the underlying mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylate Cyclase ATP->AC Stimulus cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) (Transcription) PKA->Pro_Inflammatory Inhibits (via NF-κB pathway) Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) (Transcription) CREB->Anti_Inflammatory Promotes This compound This compound This compound->PDE4 Inhibits COPD_Workflow cluster_induction COPD Induction cluster_treatment Treatment cluster_analysis Efficacy Analysis Animal C57BL/6 Mice Smoke Cigarette Smoke Exposure (Acute or Chronic) Animal->Smoke Placebo Placebo (Vehicle) Smoke->Placebo Roflumilast Roflumilast Smoke->Roflumilast BALF BALF Analysis (Inflammatory Cells) Placebo->BALF Histo Histopathology (Emphysema, Inflammation) Placebo->Histo Biochem Biochemical Analysis Placebo->Biochem Roflumilast->BALF Roflumilast->Histo Roflumilast->Biochem Psoriasis_Workflow cluster_induction Psoriasis Induction cluster_treatment Treatment cluster_analysis Efficacy Analysis Animal BALB/c or C57BL/6 Mice Imiquimod Topical Imiquimod Application Animal->Imiquimod Placebo Placebo (Vehicle) Imiquimod->Placebo Apremilast Apremilast Imiquimod->Apremilast PASI PASI Scoring (Erythema, Scaling, Thickness) Placebo->PASI Histo Histological Analysis (Acanthosis, Infiltration) Placebo->Histo qPCR RT-qPCR (Pro-inflammatory Cytokines) Placebo->qPCR Apremilast->PASI Apremilast->Histo Apremilast->qPCR

References

Davalomilast Cross-Reactivity with Other Phosphodiesterases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison guide on the cross-reactivity of Davalomilast with other phosphodiesterases cannot be generated at this time due to the lack of publicly available experimental data.

To provide an objective and data-driven comparison as requested, quantitative measurements of this compound's inhibitory activity against a panel of different phosphodiesterase (PDE) isoforms are required. This data, typically presented as half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values, is essential for determining the selectivity profile of a compound. Despite a thorough search for preclinical data and pharmacological profiles of this compound (also known as NSP-307), specific IC50 or Ki values for its activity against PDE families other than its primary target, PDE4, were not found in the public domain.

Phosphodiesterase 4 (PDE4) inhibitors are a class of drugs that reduce inflammation by preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular signaling molecule.[1][2][3] The therapeutic efficacy and side-effect profile of a PDE inhibitor are significantly influenced by its selectivity for its target isoenzyme over other PDE families present in various tissues.[4] For instance, non-selective inhibition of other PDEs can lead to off-target effects.

A complete comparison guide would necessitate the following information, which is not currently available for this compound:

  • Quantitative Data Table: A table summarizing the IC50 or Ki values of this compound against a wide range of PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE5, PDE6, etc.). This would allow for a direct comparison of its potency and selectivity against its intended target (PDE4) versus other PDEs.

  • Detailed Experimental Protocols: The specific methodologies used to determine these values are crucial for assessing the reliability and comparability of the data. This would include details on the enzyme source, substrate concentrations, and assay conditions.

Without this foundational data, it is not possible to create the requested data tables, detail the experimental protocols, or generate the associated visualizations.

General Principles of PDE4 Inhibitor Selectivity

While specific data for this compound is unavailable, the general principles of PDE4 inhibitor selectivity are well-established. The PDE superfamily comprises 11 distinct families (PDE1-PDE11), each with multiple isoforms.[2] Many PDE4 inhibitors have been developed with the aim of maximizing selectivity for PDE4 to minimize off-target effects. For example, the selectivity of a PDE4 inhibitor relative to PDE6, which is found in the retina, is an important consideration to avoid visual disturbances.[4]

Signaling Pathway of PDE4 Inhibition

PDE4 inhibitors exert their effects by modulating the cAMP signaling pathway. The diagram below illustrates the general mechanism of action.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Inflammatory Response (e.g., Cytokine Release) PKA->Inflammation Inhibits This compound This compound This compound->PDE4 Inhibits

Caption: General signaling pathway of PDE4 inhibition by this compound.

Experimental Workflow for Determining PDE Selectivity

A typical workflow to determine the cross-reactivity of a compound like this compound is outlined below.

cluster_workflow Experimental Workflow Start Start: Compound Synthesis (this compound) PDE_Panel Prepare Panel of Purified Phosphodiesterase Isoforms (PDE1, PDE2, PDE3, PDE4, PDE5, etc.) Start->PDE_Panel Assay Perform In Vitro Enzymatic Assays PDE_Panel->Assay Incubation Incubate each PDE with Substrate (cAMP or cGMP) and varying concentrations of this compound Assay->Incubation Detection Detect Product Formation (AMP or GMP) Incubation->Detection Data_Analysis Data Analysis: Generate Dose-Response Curves and Calculate IC50 Values Detection->Data_Analysis Selectivity Determine Selectivity Profile: Compare IC50 for PDE4 with other PDE isoforms Data_Analysis->Selectivity End End: Cross-Reactivity Profile Selectivity->End

Caption: Typical workflow for assessing PDE inhibitor selectivity.

Should the detailed cross-reactivity data for this compound become publicly available in the future, a comprehensive comparison guide could be developed to meet the specified requirements.

References

A Comparative Analysis of the Side Effect Profiles of Davalomilast and Rolipram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two phosphodiesterase-4 (PDE4) inhibitors, Davalomilast (CHF6001) and Rolipram. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the safety and tolerability of these compounds.

Executive Summary

This compound, a second-generation inhaled PDE4 inhibitor, demonstrates a significantly more favorable side effect profile compared to the first-generation oral inhibitor, Rolipram. Clinical trials with this compound have shown it to be well-tolerated, with adverse events comparable to placebo and notably minimal gastrointestinal side effects. In contrast, Rolipram's clinical development was halted due to severe and dose-limiting side effects, primarily nausea, vomiting, and headaches. This difference is largely attributed to this compound's inhaled route of administration, which minimizes systemic exposure, and potentially its higher selectivity for PDE4 isoforms less associated with emesis.

Data Presentation: Comparative Side Effect Profiles

The following tables summarize the incidence of adverse events observed in clinical trials for this compound and Rolipram.

Table 1: Adverse Events in the PIONEER Clinical Trial of Inhaled this compound (CHF6001) in COPD Patients

Adverse EventCHF6001 (400-1600 µg BID)Placebo
Any Adverse Event Similar to PlaceboSimilar to Active Treatment
Gastrointestinal Disorders No significant difference from placeboNo significant difference from active treatment
- DiarrheaLow and similar to placeboLow and similar to active treatment
- NauseaLow and similar to placeboLow and similar to active treatment
Weight Loss Low and similar to placeboLow and similar to active treatment
Pneumonia Low and similar in all groupsLow and similar in all groups
Serious Adverse Events COPD exacerbation (most common)COPD exacerbation (most common)
Treatment-Related Withdrawals 1-2 patients per active group3 patients

Data sourced from the PIONEER study. Note: Specific percentages were not detailed in the provided search results, but the study concluded that adverse events were "similarly well tolerated" across all treatment groups with "no CHF6001 dose-effect" and "few AEs considered related to treatment".[1][2][3][4]

Table 2: Reported Side Effects of Oral Rolipram in Clinical Trials

Adverse EventIncidence/Severity
Nausea Severe, dose-limiting
Vomiting Severe, dose-limiting
Headache Severe, dose-limiting
Excessive Gastric Acid Secretion Reported
Increased Brain Inflammatory Activity Observed as contrast-enhanced lesions on MRI
Increased Infections Increased from 0.73 to 1.97 per patient-year in one study
Insomnia Commonly reported

Mechanism of Action and Side Effects

Both this compound and Rolipram are selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, these drugs increase intracellular cAMP levels, leading to a cascade of anti-inflammatory effects. However, the systemic inhibition of PDE4, particularly the PDE4D isoform, is also linked to the common side effects of nausea and emesis.[5][8]

This compound's improved side effect profile is attributed to its inhaled route of administration, which delivers the drug directly to the lungs, minimizing systemic exposure and therefore reducing the risk of systemic side effects.[3] In contrast, Rolipram was administered orally, leading to broader systemic distribution and a higher incidence of adverse events.

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the core mechanism of action of PDE4 inhibitors.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell cluster_inhibition Inhibition GPCR GPCR Activation (e.g., by prostaglandins) AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP produces ATP ATP ATP->AC converts PDE4 PDE4 cAMP->PDE4 AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4->AMP degrades CREB CREB Phosphorylation PKA->CREB phosphorylates Anti_Inflammatory Decreased Pro-inflammatory Mediator Production (e.g., TNF-α, IL-2, IFN-γ) CREB->Anti_Inflammatory leads to This compound This compound This compound->PDE4 inhibits Rolipram Rolipram Rolipram->PDE4 inhibits

Caption: Mechanism of action of PDE4 inhibitors.

Experimental Protocols for Side Effect Assessment

The primary dose-limiting side effects of PDE4 inhibitors are nausea and emesis. Preclinical assessment of these side effects is crucial in drug development.

1. Emesis Assessment in Ferrets:

  • Rationale: Ferrets are a standard model for emesis research as they have a vomit reflex similar to humans.

  • Methodology:

    • Animal Model: Male ferrets are commonly used.

    • Drug Administration: The test compound (e.g., Rolipram) is administered via the relevant route (e.g., oral gavage or intraperitoneal injection).

    • Observation: Animals are observed for a defined period (e.g., 4 hours) for signs of emesis, including retching and vomiting.

    • Data Collection: The number of retches and vomits, and the latency to the first emetic event are recorded.

    • Control Groups: A vehicle control group is included to account for any effects of the administration procedure. Positive controls (e.g., apomorphine) can also be used to validate the model.

2. Pica Behavior in Rats (Surrogate for Nausea):

  • Rationale: Rodents do not vomit, but they exhibit pica, the consumption of non-nutritive substances like kaolin (B608303), in response to nausea-inducing stimuli.

  • Methodology:

    • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

    • Acclimation: Rats are acclimated to the presence of kaolin pellets in their cages.

    • Drug Administration: The test compound is administered.

    • Measurement: The amount of kaolin consumed over a specific period (e.g., 24 hours) is measured and compared to baseline consumption and a vehicle-treated control group.

    • Interpretation: A significant increase in kaolin consumption is indicative of a nausea-like state.

Experimental Workflow for Preclinical Emesis Study

The following diagram outlines a typical workflow for a preclinical study assessing the emetic potential of a new drug candidate.

Preclinical_Emesis_Workflow start Start: New Drug Candidate protocol Develop Study Protocol (Species, Dose, Route, Observation Period) start->protocol animal_prep Animal Acclimation and Baseline Measurements protocol->animal_prep randomization Randomization into Treatment Groups (Vehicle, Drug, Positive Control) animal_prep->randomization dosing Drug Administration randomization->dosing observation Behavioral Observation (Emesis in Ferrets, Pica in Rats) dosing->observation data_collection Data Collection (Frequency, Latency, Amount of Kaolin) observation->data_collection analysis Statistical Analysis data_collection->analysis report Report Findings and Risk Assessment analysis->report end End: Decision on Further Development report->end

Caption: Preclinical workflow for emesis assessment.

Conclusion

The comparative analysis of this compound and Rolipram highlights a significant advancement in the development of PDE4 inhibitors with improved safety profiles. The targeted, inhaled delivery of this compound appears to be a key factor in mitigating the severe gastrointestinal side effects that plagued the first-generation inhibitor, Rolipram. This suggests that future development of PDE4 inhibitors should focus on strategies that limit systemic exposure, such as targeted delivery or the development of isoform-selective compounds that avoid the PDE4 subtypes associated with emesis. For researchers in this field, these findings underscore the importance of considering not only the mechanism of action but also the pharmacokinetic and pharmacodynamic properties of new drug candidates to optimize both efficacy and safety.

References

Benchmarking Davalomilast: A Comparative Guide to Second-Generation PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Davalomilast against other second-generation phosphodiesterase 4 (PDE4) inhibitors, namely Roflumilast, Apremilast, and Crisaborole. The comparative analysis is supported by preclinical and clinical experimental data to inform research and drug development in inflammatory diseases.

Mechanism of Action: A Shared Pathway

All four compounds are selective inhibitors of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is a critical regulator of intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory molecules. This shared mechanism underscores their therapeutic potential across a range of inflammatory conditions.

Quantitative Comparison of In Vitro Potency

The following tables summarize the in vitro potency of this compound and other second-generation PDE4 inhibitors. Lower IC50 values indicate greater potency.

Table 1: PDE4 Subtype Inhibitory Activity (IC50)

CompoundPDE4A (pIC50/IC50)PDE4B (pIC50/IC50)PDE4C (pIC50/IC50)PDE4D (pIC50/IC50)
This compound (GSK256066) ≥11.31≥11.5 (3.2 pM)[1]≥11.42≥11.94
Roflumilast -0.84 nM-0.68 nM
Apremilast 20-50 nM (no marked selectivity)20-50 nM (no marked selectivity)20-50 nM (no marked selectivity)20-50 nM (no marked selectivity)
Crisaborole 55-340 nM (no marked selectivity)55-340 nM (no marked selectivity)55-340 nM (no marked selectivity)55-340 nM (no marked selectivity)

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Inhibition of TNF-α Release from LPS-Stimulated Human PBMCs (IC50)

CompoundIC50 (nM)
This compound (GSK256066) 0.01[1][2]
Roflumilast 5[2]
Apremilast 110
Cilomilast (for comparison) 389[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro PDE4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzymes.

Methodology:

  • Enzyme and Substrate: Purified recombinant human PDE4 subtypes (A, B, C, and D) are used. The substrate is radiolabeled cAMP ([³H]-cAMP).

  • Incubation: The PDE4 enzyme is incubated with varying concentrations of the test compound in an appropriate assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of [³H]-cAMP.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Quantification: The amount of hydrolyzed cAMP is determined using techniques like scintillation counting.

  • Data Analysis: The percentage of PDE4 inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Inhibition of TNF-α Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the effect of a test compound on the production of TNF-α from lipopolysaccharide (LPS)-stimulated human PBMCs.

Methodology:

  • Cell Isolation: Human PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[3]

  • Cell Culture: Cells are seeded in 96-well plates.

  • Pre-incubation: Cells are pre-incubated with various concentrations of the test compound for 1 hour.[3]

  • Stimulation: The cells are then stimulated with LPS to induce the production of TNF-α.

  • Incubation: The plates are incubated for a specified period (e.g., 4-24 hours).

  • Supernatant Collection: The cell culture supernatants are collected.

  • Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The IC50 for TNF-α inhibition is calculated from the dose-response curves.

Cellular cAMP Accumulation Assay

Objective: To measure the effect of a PDE4 inhibitor on intracellular cAMP levels in a cell-based assay.

Methodology:

  • Cell Line: A suitable cell line expressing the target PDE4 subtype is used (e.g., HEK293 cells).

  • Cell Culture and Plating: Cells are cultured and seeded in multi-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of the PDE4 inhibitor.

  • Adenylyl Cyclase Stimulation: An adenylyl cyclase activator, such as forskolin, is added to stimulate cAMP production.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis: The cAMP concentration is plotted against the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal effect).

Visualizing the Landscape of PDE4 Inhibition

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes cAMP to PKA_active PKA (active) PKA->PKA_active CREB CREB (inactive) PKA_active->CREB Phosphorylates pCREB pCREB (active) CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Promotes Anti_inflammatory Anti-inflammatory Mediators Gene_Transcription->Anti_inflammatory Increases Pro_inflammatory Pro-inflammatory Mediators Gene_Transcription->Pro_inflammatory Decreases This compound This compound & Other PDE4 Inhibitors This compound->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Mechanism of Inhibition.

Experimental_Workflow_TNFa cluster_workflow Experimental Workflow: TNF-α Inhibition Assay start Isolate Human PBMCs seed Seed PBMCs in 96-well plates start->seed pretreat Pre-treat with This compound or other inhibitors seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (4-24h) stimulate->incubate collect Collect Supernatant incubate->collect quantify Quantify TNF-α (ELISA) collect->quantify analyze Analyze Data (IC50) quantify->analyze end Results analyze->end

Caption: Workflow for TNF-α Release Assay.

Logical_Comparison cluster_comparison Comparative Features of Second-Generation PDE4 Inhibitors This compound This compound (GSK256066) - High Potency (pM) - Pan-PDE4 Inhibition Roflumilast Roflumilast - High Potency (nM) - Selective for PDE4B/D Apremilast Apremilast - Moderate Potency (nM) - Pan-PDE4 Inhibition Crisaborole Crisaborole - Lower Potency (nM) - Topical Formulation Common_MOA Common Mechanism: PDE4 Inhibition -> ↑cAMP Common_MOA->this compound Common_MOA->Roflumilast Common_MOA->Apremilast Common_MOA->Crisaborole

References

Safety Operating Guide

Proper Disposal Procedures for Davalomilast: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of davalomilast, a PDE4 inhibitor, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Principle: Treat as Hazardous Waste

Based on available safety data, this compound should be managed as a hazardous chemical waste. The primary directive is to dispose of contents and containers at an approved waste disposal plant [1]. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer.

Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: this compound Hazard Summary and Required PPE

Hazard ClassificationGHS Hazard StatementsRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritation[1].Protective gloves, Lab coat
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1].Eye protection (safety glasses with side-shields or goggles), Face shield if splashing is possible
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[1].Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary.

Source: Sigma-Aldrich Safety Data Sheet[1].

Step-by-Step Disposal Protocol

The following protocol outlines the required steps for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Clearly label all waste containing this compound as "Hazardous Chemical Waste" and include the full chemical name.

  • Segregate this compound waste from other waste streams at the point of generation to prevent accidental mixing with incompatible materials.

Step 2: Container Management

  • Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weighing paper, gloves, wipes), and empty stock containers in a designated, leak-proof, and sealable hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless permitted by your institution's hazardous waste program.

  • Empty Containers: Even if "empty," the original containers will have residual amounts of the chemical and must be disposed of as hazardous waste. Do not rinse the container into the sewer. Seal the empty, labeled container and place it with other solid hazardous waste.

Step 3: Spill and Decontamination Procedures

  • In the event of a spill, avoid generating dust.

  • Wear full PPE as described in Table 1.

  • Cover the spill with an inert absorbent material.

  • Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Clean the affected area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

Step 4: Storage and Collection

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Follow your institution's specific procedures for arranging a pickup by a licensed hazardous waste contractor. Do not store large quantities of waste for extended periods.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Davalomilast_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_disposal_path Disposal Path A Start: this compound Waste Generated B Wear Full PPE: - Gloves - Eye Protection - Lab Coat A->B C Identify Waste Type B->C D Solid Waste (Pure compound, contaminated items, 'empty' containers) C->D Solid E Liquid Waste (Solutions containing this compound) C->E Liquid F Spill Material (Absorbed compound) C->F Spill G Collect in Labeled, Sealed Hazardous Waste Container D->G E->G F->G H Store in Designated Secure Area G->H I Arrange Pickup by Licensed Waste Contractor H->I J Final Disposal at Approved Waste Plant I->J

Caption: this compound Disposal Decision Workflow.

This procedural guidance is based on the best available safety information and general principles of laboratory waste management. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the most current Safety Data Sheet (SDS) for this compound.

References

Personal protective equipment for handling Davalomilast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Davalomilast (also known as Nerandomilast or BI 1015550) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and the integrity of research activities.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific health hazards that necessitate the use of appropriate personal protective equipment.

Hazard Classification:

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H361: Suspected of damaging fertility or the unborn childReproductive toxicity (Category 2)
H372: Causes damage to organs through prolonged or repeated exposureSpecific target organ toxicity, repeated exposure (Category 1)

Required Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

PPE ItemSpecification
Hand Protection Wear protective gloves.
Eye/Face Protection Wear eye and face protection.
Skin and Body Protection Wear protective clothing.
Respiratory Protection In case of insufficient ventilation, wear suitable respiratory equipment. Do not breathe dust/fume/gas/mist/vapors/spray.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Workflow for Handling this compound:

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) Prepare Workspace Prepare a Designated, Well-Ventilated Workspace Don PPE->Prepare Workspace Weigh Compound Weigh this compound in a Fume Hood Prepare Workspace->Weigh Compound Dissolve Compound Dissolve in an Appropriate Solvent Weigh Compound->Dissolve Compound Perform Assay Perform In Vitro/ In Vivo Experiment Dissolve Compound->Perform Assay Decontaminate Decontaminate Workspace and Equipment Perform Assay->Decontaminate Dispose Waste Dispose of Waste in Labeled Hazardous Waste Container Decontaminate->Dispose Waste Doff PPE Doff and Dispose of Contaminated PPE Dispose Waste->Doff PPE

Caption: A typical workflow for safely handling this compound in a laboratory setting.

Procedural Steps:

  • Preparation:

    • Always don the required PPE before entering the designated handling area.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Use calibrated equipment for all measurements.

  • Handling:

    • Avoid the creation of dust when handling the solid form of this compound.

    • Do not eat, drink, or smoke when using this product.[1]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Store locked up.[1]

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth.[1] Immediately call a POISON CENTER or doctor/physician.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Promptly call a physician.
In Case of Skin Contact Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and call a physician.
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management:

  • Chemical Waste: All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of contents/container in accordance with local, regional, and national hazardous waste regulations.[1] Do not dispose of down the drain or in regular trash.

Mechanism of Action and Experimental Context

This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various cellular processes. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of downstream signaling pathways, leading to anti-inflammatory effects.

Representative Signaling Pathway of a PDE4 Inhibitor:

Caption: A diagram of the signaling pathway affected by PDE4 inhibitors like this compound.

This guide is intended to provide essential safety and handling information. Researchers should always consult the full Safety Data Sheet (SDS) for this compound and adhere to their institution's specific safety protocols.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.